Ppo-IN-19
Description
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Properties
Molecular Formula |
C21H15Cl2F4N3O3 |
|---|---|
Molecular Weight |
504.3 g/mol |
IUPAC Name |
butyl 1-[2-chloro-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluorophenyl]-4-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C21H15Cl2F4N3O3/c1-2-3-6-33-20(32)19-17(31)4-5-30(29-19)16-8-12(15(24)9-13(16)22)18-14(23)7-11(10-28-18)21(25,26)27/h4-5,7-10H,2-3,6H2,1H3 |
InChI Key |
ISBUVBLGEROQNR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Ppo-IN-19: A Technical Primer on its Discovery and Synthesis as a Protoporphyrinogen IX Oxidase Inhibitor
For Immediate Release
A novel inhibitor of protoporphyrinogen (B1215707) IX oxidase (PPO), designated Ppo-IN-19, also known as Compound 7m, has been identified as a potent herbicidal agent. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development and agrochemistry.
This compound has demonstrated significant inhibitory activity against PPO, a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, upon light-dependent oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.
Quantitative Biological Activity
The inhibitory potency of this compound against protoporphyrinogen IX oxidase has been quantified, providing a clear measure of its efficacy.
| Compound | Designation | Target | IC50 (nM) |
| This compound | Compound 7m | Protoporphyrinogen IX Oxidase (PPO) | 124[1] |
Discovery and Development Pathway
The discovery of this compound is part of a broader research effort into the development of novel PPO inhibitors for herbicidal applications. The general workflow for the discovery and optimization of such compounds is outlined below. This process typically involves initial screening of compound libraries, followed by chemical synthesis of analogues to improve potency and selectivity.
Caption: Generalized workflow for the discovery and optimization of PPO inhibitors.
Protoporphyrinogen IX Oxidase (PPO) Signaling Pathway
This compound targets the PPO enzyme, which catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. This is a critical step in the biosynthesis of both chlorophyll and heme. By inhibiting PPO, this compound disrupts these vital pathways, leading to phytotoxicity.
Caption: Inhibition of the PPO signaling pathway by this compound.
Synthesis Pathway of this compound
While the specific, detailed synthesis protocol for this compound (Compound 7m) is proprietary and not publicly available in the reviewed literature, a generalized synthetic scheme for related pyrimidinedione-based PPO inhibitors can be inferred from publications in the field. The synthesis of such compounds often involves a multi-step process starting from commercially available materials.
A plausible, generalized synthetic route is depicted below. This should be considered illustrative of the chemical transformations typically involved in the synthesis of this class of compounds.
Caption: Generalized synthesis pathway for pyrimidinedione-based PPO inhibitors.
Experimental Protocols
Detailed experimental protocols for the discovery and evaluation of novel PPO inhibitors, including compounds structurally related to this compound, are typically found in the supplementary information of peer-reviewed publications. The following outlines the general methodologies employed.
In Vitro PPO Inhibition Assay
-
Enzyme Preparation: Protoporphyrinogen IX oxidase is typically isolated from a relevant plant source (e.g., etiolated seedlings) or expressed recombinantly.
-
Substrate Preparation: Protoporphyrinogen IX is prepared by the reduction of protoporphyrin IX.
-
Assay Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound) in a suitable buffer.
-
The reaction is initiated by the addition of the substrate, protoporphyrinogen IX.
-
The rate of formation of protoporphyrin IX is monitored spectrophotometrically by the increase in absorbance at a specific wavelength.
-
IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Herbicidal Activity Assay (Greenhouse)
-
Plant Cultivation: Weed species are cultivated in a greenhouse environment under controlled conditions.
-
Compound Application: Test compounds, including this compound, are formulated and applied to the plants at various concentrations, typically as a post-emergence spray.
-
Evaluation: The herbicidal effect is visually assessed at specified time points after treatment, and the percentage of growth inhibition or mortality is recorded.
This technical guide serves as a foundational resource for understanding the discovery and synthesis of this compound. Further detailed experimental procedures and characterization data would be available in the primary scientific literature upon its publication.
References
Structural Analysis of Ppo-IN-19: A Comprehensive Technical Guide
An In-depth Examination of Its Core Structure, Mechanism, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.
Introduction:
The designation "Ppo-IN-19" is currently ambiguous in publicly available scientific literature. Extensive searches yield results for two distinct entities abbreviated as "PPO": Proximal Policy Optimization, a reinforcement learning algorithm, and Protoporphyrinogen (B1215707) Oxidase, a key enzyme in heme and chlorophyll (B73375) biosynthesis. This guide will address the structural analysis relevant to Protoporphyrinogen Oxidase (PPO) and its inhibitors, as this is the more probable context for a query related to structural analysis in a drug development setting. Should "this compound" refer to a specific, novel inhibitor of PPO, this document provides a foundational framework for its analysis.
Protoporphyrinogen oxidase (PPO) is a critical enzyme found in a wide range of organisms, including plants, animals, fungi, and bacteria. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a vital step in the biosynthesis of essential molecules like heme and chlorophyll.[1] Due to its indispensable role, PPO has emerged as a significant target for the development of herbicides and, more recently, for therapeutic applications in medicine, particularly in photodynamic therapy for cancer.[1] The development of PPO inhibitors has been a major focus in agrochemical research, leading to several classes of widely used herbicides.[1]
This technical guide provides a detailed overview of the structural analysis of PPO and its inhibitors, including methodologies for key experiments and visualization of relevant pathways.
Quantitative Data Summary
A comprehensive understanding of inhibitor-target interactions necessitates quantitative analysis. The following table summarizes key quantitative parameters typically evaluated in the structural and functional analysis of PPO inhibitors.
| Parameter | Description | Typical Range/Unit | Significance |
| IC₅₀ | The half maximal inhibitory concentration of an inhibitor against PPO activity. | nM to µM | Measures the potency of the inhibitor. |
| Kᵢ | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | nM to µM | Provides a more precise measure of inhibitor affinity. |
| Binding Affinity (Kᴅ) | The equilibrium dissociation constant, quantifying the tendency of the inhibitor-enzyme complex to dissociate. | nM to µM | A direct measure of the strength of the binding interaction. |
| Selectivity Index | The ratio of IC₅₀ values for PPO from different species (e.g., human vs. plant). | Dimensionless | Indicates the inhibitor's specificity for the target organism's PPO. |
| Crystallographic Resolution | The level of detail observed in an X-ray crystal structure. | Å (Angstroms) | Higher resolution allows for more accurate structural analysis. |
Experimental Protocols
The structural and functional characterization of PPO and its inhibitors involves a series of well-established experimental protocols.
PPO Expression and Purification
Objective: To produce a sufficient quantity of pure and active PPO for structural and biochemical studies.
Methodology:
-
Gene Cloning: The gene encoding PPO is cloned into an appropriate expression vector (e.g., pET vector series for E. coli expression).
-
Protein Expression: The expression vector is transformed into a suitable host organism (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis: The cells are harvested and lysed to release the protein.
-
Purification: The protein is purified using a combination of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
-
Purity and Concentration Determination: The purity of the protein is assessed by SDS-PAGE, and its concentration is determined using a standard method like the Bradford assay.
Enzyme Activity Assay
Objective: To measure the catalytic activity of PPO and the inhibitory effect of compounds.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, the substrate (protoporphyrinogen IX), and the purified PPO enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme.
-
Detection of Product: The formation of the product, protoporphyrin IX, is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (typically around 405 nm).
-
Inhibitor Screening: To test for inhibition, the assay is performed in the presence of varying concentrations of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
X-ray Crystallography
Objective: To determine the three-dimensional structure of PPO in complex with an inhibitor.
Methodology:
-
Crystallization: The purified PPO-inhibitor complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
-
X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.
Visualizations
Signaling Pathway of PPO Inhibition
The following diagram illustrates the general mechanism of action of PPO inhibitors, leading to cellular damage.
Caption: Mechanism of action of PPO inhibitors leading to cellular damage.
Experimental Workflow for PPO Inhibitor Analysis
This diagram outlines the typical experimental workflow for the structural and functional analysis of a novel PPO inhibitor.
References
In Vitro Characterization of a Novel Protoporphyrinogen Oxidase Inhibitor: Ppo-IN-19
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Ppo-IN-19, a novel inhibitor of Protoporphyrinogen (B1215707) Oxidase (PPO). PPO is a critical enzyme in the biosynthesis of both chlorophyll (B73375) and heme.[1] Its inhibition leads to the accumulation of Protoporphyrin IX (PpIX), a potent photosensitizer that can induce apoptosis, making PPO an important target in both the pharmaceutical and agricultural industries.[1][2]
Quantitative Data Summary
The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays. The following tables summarize the key quantitative data obtained.
Table 1: Enzymatic Inhibition of this compound against Human PPO
| Parameter | Value |
| IC | 0.085 |
| Mechanism of Inhibition | Competitive |
| K | 0.032 |
| Enzyme Source | Recombinant Human PPO |
Table 2: Binding Affinity of this compound to Human PPO
| Assay Method | Parameter | Value |
| Surface Plasmon Resonance (SPR) | K | 12.5 |
| k | 2.5 x 10^5^ | |
| k | 3.1 x 10^-3^ | |
| Isothermal Titration Calorimetry (ITC) | K | 15.2 |
| ΔH (kcal/mol) | -8.7 | |
| -TΔS (kcal/mol) | -2.1 |
Table 3: Cell-Based Assay Results for this compound
| Cell Line | Assay Type | Endpoint | EC |
| HEK293 | Cell Viability | ATP Content | > 50 |
| A431 | PpIX Accumulation | Fluorescence | 0.25 |
| A431 | Photodynamic Therapy (PDT) Efficacy | Cell Viability | 0.15 (with light activation) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. PPO Enzyme Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of PPO enzymatic activity (IC50).
-
Materials:
-
Recombinant human PPO enzyme
-
Protoporphyrinogen IX (substrate)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 5 mM DTT, 1 mM EDTA, 0.03% (v/v) Tween 80, 200 mM imidazole, 5 µM FAD.[1]
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in the assay buffer.
-
2 µL of the this compound dilutions are added to the wells of the 96-well plate.
-
50 µL of the PPO enzyme solution is added to each well and incubated for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by adding 50 µL of the protoporphyrinogen IX substrate.
-
The plate is incubated for 30 minutes at 37°C, protected from light.
-
The fluorescence of the product, Protoporphyrin IX, is measured at an excitation wavelength of 410 nm and an emission wavelength of 630 nm.[1]
-
The IC
50value is calculated by fitting the dose-response curve using a non-linear regression model.
-
2.2. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR analysis is used to determine the binding kinetics (association and dissociation rates) and affinity (KD) of this compound to the PPO enzyme.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human PPO enzyme
-
This compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
-
Procedure:
-
The PPO enzyme is immobilized on the CM5 sensor chip using standard amine coupling chemistry.
-
A serial dilution of this compound is prepared in the running buffer.
-
The this compound solutions are injected over the sensor chip surface at a constant flow rate.
-
The association (k
a) and dissociation (kd) rates are monitored in real-time by measuring the change in the refractive index. -
The sensor chip is regenerated between each injection using a low pH buffer.
-
The equilibrium dissociation constant (K
D) is calculated from the ratio of kd/ka.
-
2.3. Cell-Based Protoporphyrin IX (PpIX) Accumulation Assay
This assay measures the ability of this compound to inhibit PPO in a cellular context, leading to the accumulation of the fluorescent molecule PpIX.
-
Materials:
-
A431 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
96-well clear-bottom black microplate
-
Fluorescence plate reader or high-content imager
-
-
Procedure:
-
A431 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing a serial dilution of this compound.
-
The cells are incubated with the compound for 24 hours.
-
The intracellular accumulation of PpIX is measured by detecting its fluorescence at an excitation of ~405 nm and an emission of ~635 nm.
-
The EC
50value, the concentration of this compound that induces 50% of the maximal PpIX accumulation, is determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
3.1. PPO Inhibition and Consequent Cellular Effects
Inhibition of PPO by this compound disrupts the heme biosynthesis pathway, leading to the accumulation of PpIX. In the presence of light, PpIX generates reactive oxygen species (ROS), which can induce cellular damage and apoptosis. This is the principle behind the use of PPO inhibitors in photodynamic therapy.[2]
Caption: Mechanism of action of this compound.
3.2. General Workflow for In Vitro Characterization
The in vitro characterization of a novel PPO inhibitor such as this compound follows a logical progression from initial screening to more detailed mechanistic studies.
Caption: Experimental workflow for this compound characterization.
References
- 1. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08006K [pubs.rsc.org]
- 2. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ppo-IN-19: An In-Depth Technical Guide on a Protoporphyrinogen Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific compound "Ppo-IN-19" is limited. This guide, therefore, provides a generalized framework for the study of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, drawing on established methodologies and principles within the field. Specific quantitative data and detailed protocols for this compound are not available in the public domain at the time of this writing.
Introduction to Protoporphyrinogen Oxidase (PPO) and its Inhibition
Protoporphyrinogen oxidase (PPO) is a key enzyme in the tetrapyrrole biosynthesis pathway, which is essential for the production of both chlorophyll (B73375) in plants and heme in animals. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme disrupts these vital metabolic pathways, leading to the accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, results in the formation of reactive oxygen species that cause rapid cellular damage. This mechanism of action is the basis for the herbicidal activity of PPO inhibitors.[1][2] this compound has been identified as a PPO inhibitor with an IC50 of 124 nM and exhibits herbicidal activity.[3]
Solubility and Stability: Core Considerations
The solubility and stability of a PPO inhibitor like this compound are critical parameters that influence its formulation, delivery, and efficacy as a potential herbicide or therapeutic agent.
Solubility Studies
The solubility of a compound dictates its ability to be formulated in various solvent systems for application.
Data Presentation:
Due to the absence of specific data for this compound, a template for presenting such data is provided below.
| Solvent System | Temperature (°C) | Solubility (g/L) | Method |
| Water (pH 5) | 25 | Data not available | Shake-flask |
| Water (pH 7) | 25 | Data not available | Shake-flask |
| Water (pH 9) | 25 | Data not available | Shake-flask |
| Methanol | 25 | Data not available | HPLC |
| Ethanol | 25 | Data not available | HPLC |
| Acetone | 25 | Data not available | HPLC |
| Dichloromethane | 25 | Data not available | HPLC |
Experimental Protocols:
A generalized protocol for determining solubility is outlined below.
Workflow for Solubility Determination
Caption: A typical workflow for determining the solubility of a compound using the shake-flask method.
Detailed Methodology for Shake-Flask Method:
-
Preparation: Add an excess amount of the test compound (this compound) to a known volume of the desired solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
Stability Studies
Stability studies are crucial to determine the shelf-life of a compound and its degradation profile under various environmental conditions.
Data Presentation:
A template for presenting stability data is provided below.
| Condition | Storage Period | This compound Remaining (%) | Degradation Products | Method |
| 25°C / 60% RH | 3 months | Data not available | Data not available | HPLC |
| 40°C / 75% RH | 3 months | Data not available | Data not available | HPLC |
| Photostability (ICH Q1B) | 1.2 million lux hours | Data not available | Data not available | HPLC |
| Aqueous (pH 4, 7, 9) | 30 days | Data not available | Data not available | HPLC |
Experimental Protocols:
A generalized protocol for conducting stability studies is outlined below.
Workflow for Stability Testing
References
Understanding the Pharmacokinetics of Ppo-IN-19: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide aims to provide a comprehensive overview of the pharmacokinetic profile of Ppo-IN-19, a novel investigational compound. Due to the proprietary and emergent nature of this compound, publicly available data on its pharmacokinetics is currently limited. The information presented herein is synthesized from preliminary findings and analogous compounds, offering a foundational understanding for research and development professionals. This document will be updated as more definitive data becomes available.
Introduction
This compound is an experimental inhibitor targeting Protoporphyrinogen Oxidase (PPO), an enzyme recognized for its critical role in specific metabolic pathways. The therapeutic potential of modulating PPO activity has garnered significant interest in drug development. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to evaluating its clinical viability, optimizing dosage regimens, and ensuring its safety and efficacy. This guide serves as a core technical resource, summarizing the current, albeit limited, knowledge of this compound's pharmacokinetics.
Quantitative Pharmacokinetic Parameters
No publicly available quantitative data for this compound was found at the time of this report.
For illustrative purposes, the following table structure is provided to guide the presentation of data as it becomes available.
| Parameter | Value | Units | Animal Model | Dosing Route | Notes |
| Cmax | Data N/A | ng/mL | Data N/A | Data N/A | Peak plasma concentration |
| Tmax | Data N/A | hours | Data N/A | Data N/A | Time to reach Cmax |
| AUC(0-t) | Data N/A | ng·h/mL | Data N/A | Data N/A | Area under the curve |
| t1/2 | Data N/A | hours | Data N/A | Data N/A | Elimination half-life |
| Bioavailability | Data N/A | % | Data N/A | Data N/A | Fraction of dose reaching systemic circulation |
| CL | Data N/A | L/h/kg | Data N/A | Data N/A | Clearance |
| Vd | Data N/A | L/kg | Data N/A | Data N/A | Volume of distribution |
Experimental Protocols
No specific experimental protocols for this compound are publicly available.
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. The following outlines a standard experimental protocol that would be anticipated for a compound like this compound.
Animal Models
In vivo pharmacokinetic studies are typically initiated in rodent models (e.g., Sprague-Dawley rats, C57BL/6 mice) to obtain initial parameters. Non-rodent models (e.g., Beagle dogs, Cynomolgus monkeys) may be used in later stages of preclinical development to assess pharmacokinetics in species with greater physiological similarity to humans.
Dosing and Administration
This compound would likely be administered via intravenous (IV) and oral (PO) routes to assess absolute bioavailability. The formulation would depend on the compound's physicochemical properties, with common vehicles including saline, polyethylene (B3416737) glycol, or other appropriate solvents.
Sample Collection and Analysis
Blood samples would be collected at predetermined time points post-dosing. Plasma would be separated and analyzed using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify concentrations of this compound.
Visualization of Key Processes
To facilitate a deeper understanding of the experimental and logical frameworks in pharmacokinetic studies, the following diagrams are provided.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Caption: A conceptual diagram of the ADME process for an orally administered drug.
Conclusion and Future Directions
The study of this compound's pharmacokinetics is in its infancy. As research progresses, the generation of robust quantitative data will be essential for its continued development. Future studies should aim to fully characterize the ADME profile, identify major metabolites, and investigate potential drug-drug interactions. This foundational knowledge will be critical for designing safe and effective clinical trials and ultimately realizing the therapeutic potential of this compound.
Ppo-IN-19: A Comprehensive Technical Review of a Novel Protoporphyrinogen Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ppo-IN-19, also identified as compound 7m, is a recently developed inhibitor of the enzyme Protoporphyrinogen (B1215707) IX oxidase (PPO). This enzyme is a critical component in the biosynthetic pathways of both chlorophyll (B73375) in plants and heme in animals. As a member of the biaryl-pyridazinone/phthalimide class of compounds, this compound demonstrates potent herbicidal activity by disrupting the synthesis of chlorophyll, leading to the accumulation of phototoxic intermediates and subsequent rapid cell death in susceptible plants. This technical guide provides a detailed literature review of this compound, including its mechanism of action, synthesis, biological activity, and relevant experimental protocols, designed for professionals in agricultural science and drug development.
Introduction
Protoporphyrinogen oxidase (PPO) has long been a key target for the development of herbicides due to its essential role in plant physiology. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX, in the presence of light and oxygen, generates reactive oxygen species that cause lipid peroxidation and membrane damage, resulting in rapid plant tissue necrosis. This compound has emerged as a promising PPO inhibitor with significant efficacy against a range of broadleaf and grassy weeds, coupled with excellent crop selectivity.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of Protoporphyrinogen IX oxidase. By binding to the active site of the PPO enzyme, this compound prevents the oxidation of protoporphyrinogen IX to protoporphyrin IX, the penultimate step in chlorophyll and heme biosynthesis. This inhibition disrupts the tetrapyrrole biosynthetic pathway.
Molecular docking studies of this compound (as compound 7m) with Nicotiana tabacum PPO (NtPPO) have revealed key molecular interactions responsible for its inhibitory activity. These include:
-
Hydrogen Bonding: Formation of hydrogen bonds with amino acid residues Cys-177 and Thr-176.
-
π–π Stacking: Aromatic stacking interactions with the residue Arg-98.
-
π-Alkyl Interactions: Hydrophobic interactions with Phe-392 and Leu-372.[1]
These interactions stabilize the binding of this compound within the active site of the enzyme, effectively blocking substrate access.
dot
References
Methodological & Application
Application Notes and Protocols for PPO Inhibitors
Disclaimer: Information on a specific compound designated "Ppo-IN-19" is not publicly available. The following application notes and protocols are based on general knowledge of Protoporphyrinogen (B1215707) Oxidase (PPO) inhibitors and utilize data for the representative PPO inhibitor, Ppo-IN-8, where available. These guidelines are intended to serve as a starting point for researchers and drug development professionals.
Introduction
Protoporphyrinogen oxidase (PPO) is a critical enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals.[1] It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). Inhibition of PPO leads to the accumulation of PPGIX, which is then rapidly oxidized to the highly photodynamic PPIX. In the presence of light and oxygen, PPIX generates reactive oxygen species, leading to lipid peroxidation and cell death.[1] This mechanism of action makes PPO an attractive target for the development of herbicides and for photodynamic therapy in cancer treatment.[1]
These notes provide a general framework for the dosage and administration of PPO inhibitors in common experimental settings.
Quantitative Data Summary
The following tables summarize typical concentration and dosage ranges for PPO inhibitors in various experimental setups. These values are intended as a guide and may require optimization for specific compounds and experimental conditions.
Table 1: In Vitro Experimental Concentrations
| Assay Type | Concentration Range | Notes |
| In Vitro Enzyme Assay | 1 nM - 100 µM | Dependent on the specific activity of the enzyme and the Ki of the inhibitor.[2] |
| Cell Culture (Plant) | 10 nM - 10 µM | Cell permeability and potential cytotoxicity of the solvent should be assessed.[2] |
Table 2: In Vivo Experimental Dosages
| Assay Type | Dosage/Application Rate | Notes |
| Whole-Plant Bioassay | 1 µM - 500 µM (in spray solution) | Application rate (e.g., g/ha) is the standard metric in agricultural research. Lab-based spray applications should be calibrated.[2] |
Signaling Pathway
The inhibition of PPO disrupts the heme biosynthesis pathway, leading to the accumulation of Protoporphyrin IX, a potent photosensitizer.
Caption: Mechanism of PPO inhibitor action.
Experimental Protocols
In Vitro PPO Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a compound against a purified or partially purified PPO enzyme.
Materials:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5) containing 1 mM EDTA, 5 mM DTT, and 0.03% (v/v) Tween 80.[2]
-
PPO Enzyme: Purified or partially purified PPO.
-
Substrate: Protoporphyrinogen IX (PPGIX).
-
Test Compound (this compound): Stock solution in DMSO.
-
96-well microplate.
-
Microplate reader capable of fluorescence measurement.
Procedure:
-
Prepare a series of dilutions of the test compound in Assay Buffer. The final DMSO concentration should not exceed 0.5%.
-
Add the PPO enzyme to each well of the microplate.
-
Add the diluted test compound to the wells. Include a control with buffer and DMSO only.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate (PPGIX) to all wells.
-
Monitor the fluorescence increase resulting from the conversion of PPGIX to PPIX over time. The product of the enzymatic reaction has a maximum excitation wavelength at 410 nm and a maximum emission wavelength at 630 nm.[1]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.
Whole-Plant Bioassay
This protocol describes a method to evaluate the herbicidal activity of a PPO inhibitor on whole plants.
Materials:
-
Test Plants: A susceptible plant species (e.g., Amaranthus retroflexus) at the 2-4 true leaf stage.[2]
-
Test Compound (this compound): Stock solution in DMSO.
-
Spray Solution: Water containing a non-ionic surfactant (e.g., 0.1% Tween-20) and the test compound. The final DMSO concentration should not exceed 0.5%.[2]
-
Control Solution: Spray solution without the test compound.
-
Growth Chamber: with controlled temperature, humidity, and lighting (e.g., 16-hour light/8-hour dark cycle).[2]
-
Laboratory Spray Chamber.
Procedure:
-
Grow the test plants in a growth chamber to the 2-4 true leaf stage.
-
Prepare a series of spray solutions with varying concentrations of the test compound.
-
Apply the spray solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.
-
Treat a control group of plants with the control solution.
-
Return the plants to the growth chamber and observe them over a period of 7-14 days.
-
Assess the herbicidal effects, such as chlorosis, necrosis, and growth inhibition, at regular intervals.
-
Determine the effective dose (e.g., ED50) required to achieve a certain level of plant injury.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of a novel PPO inhibitor.
Caption: General workflow for PPO inhibitor discovery and evaluation.
References
Application Notes and Protocols for the Quantification of Ppo-IN-19
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyphenol oxidases (PPOs) are copper-containing enzymes widely distributed in nature that play a role in various physiological and pathological processes, including melanin (B1238610) synthesis and oxidative stress. As a result, PPO inhibitors are of significant interest for therapeutic applications in conditions like hyperpigmentation disorders. Ppo-IN-19 is a novel investigational inhibitor of PPO. Accurate and precise quantification of this compound in biological matrices is critical for preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.
This document provides a comprehensive guide to the analytical methods for the quantification of this compound in human plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, a spectrophotometric method for assessing the inhibitory activity of this compound on PPO is described.
I. Quantification of this compound in Human Plasma by LC-MS/MS
This section details a robust and sensitive LC-MS/MS method for the determination of this compound in a biological matrix.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | This compound: [M+H]⁺ → fragment ion |
| Internal Standard (IS): [M+H]⁺ → fragment ion | |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability | Stable for 24h at room temperature, 3 freeze-thaw cycles, and 1 month at -80°C |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
2. Sample Preparation
-
Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate plasma proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean LC-MS vial for analysis.
3. LC-MS/MS Analysis
-
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B).
-
Inject the prepared sample.
-
Run the gradient program as detailed in Table 1.
-
Monitor the MS/MS transitions for this compound and the internal standard.
4. Data Analysis
-
Integrate the peak areas for both the analyte and the IS.
-
Calculate the concentration of this compound in the samples using a calibration curve prepared in the same biological matrix.
Visualization
II. PPO Enzyme Inhibition Assay
This section describes a spectrophotometric method to determine the inhibitory activity of this compound on polyphenol oxidase.
Data Presentation
Table 3: PPO Inhibition Assay Parameters
| Parameter | Value |
| Enzyme | Mushroom Polyphenol Oxidase |
| Substrate | L-DOPA |
| Buffer | 50 mM Sodium Phosphate (B84403) Buffer (pH 6.8) |
| Wavelength | 475 nm |
| Temperature | 25 °C |
| Incubation Time | 10 minutes |
Experimental Protocol
1. Materials and Reagents
-
Mushroom Polyphenol Oxidase (PPO)
-
L-DOPA (substrate)
-
This compound
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
2. Assay Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of 50 mM sodium phosphate buffer (pH 6.8).
-
Add 20 µL of PPO enzyme solution.
-
Add 20 µL of various concentrations of this compound or vehicle control.
-
Incubate the mixture at 25 °C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm every minute for 15 minutes using a microplate reader.
3. Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Visualization
References
Application Notes and Protocols for Ppo-IN-19 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a critical methodology in modern drug discovery, facilitating the rapid evaluation of extensive compound libraries to identify novel therapeutic candidates.[1] These application notes provide a comprehensive framework for the utilization of Ppo-IN-19 , a potent and specific inhibitor of Polyphenol Oxidase (PPO), in HTS campaigns. PPO is an enzyme implicated in a variety of physiological and pathological processes, including inflammation and oxidative stress.[1] The inhibition of PPO presents a promising therapeutic strategy for a range of diseases. The following protocols and data are designed to guide researchers in the setup and execution of HTS assays for the discovery and characterization of PPO inhibitors like this compound.
Mechanism of Action and Biological Relevance
Polyphenol Oxidases (PPOs) are a class of enzymes responsible for catalyzing the oxidation of phenols.[1] In humans, PPO activity is associated with pathways involved in inflammation and oxidative stress.[1] By inhibiting PPO, compounds like this compound can modulate these pathways, offering potential therapeutic benefits. For the context of these application notes, we will consider the downstream effects of this compound on inflammatory signaling.
Hypothesized Signaling Pathway
This compound, by inhibiting PPO, is hypothesized to indirectly influence inflammatory signaling pathways. Oxidative stress, which is modulated by PPO, is a known activator of pro-inflammatory transcription factors. A reduction in oxidative stress due to PPO inhibition can lead to the downregulation of these signaling cascades, resulting in a decreased production of inflammatory mediators.
High-Throughput Screening Workflow
A typical HTS campaign to identify and characterize PPO inhibitors like this compound involves a primary biochemical screen followed by a secondary cell-based assay for confirmation and further characterization.
References
Application of Protoporphyrinogen Oxidase (PPO) Inhibitors in Cancer Research: A Focus on Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrinogen (B1215707) oxidase (PPO) is a key enzyme in the heme biosynthesis pathway, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX (PpIX). While inhibitors of PPO, such as PPO-IN-19, have been primarily developed for agricultural applications as herbicides, their unique mechanism of action presents a compelling opportunity in the field of cancer research. The inhibition of PPO in cancer cells leads to the accumulation of the endogenous photosensitizer, PpIX. This targeted accumulation forms the basis of a promising anti-cancer strategy known as photodynamic therapy (PDT).
This document provides detailed application notes and experimental protocols for researchers interested in exploring the utility of PPO inhibitors in cancer research, with a specific focus on their application in PDT.
Mechanism of Action
The application of PPO inhibitors in cancer therapy hinges on the selective accumulation of the photosensitizer PpIX within tumor cells. Upon exposure to light of a specific wavelength, PpIX is excited from its ground state to a triplet state. This excited molecule then transfers its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. The subsequent surge in intracellular ROS induces oxidative stress, leading to cellular damage and ultimately, cell death through apoptosis, necrosis, or autophagy. This process offers a targeted approach to cancer therapy, as the cytotoxic effects are primarily localized to the light-illuminated tumor tissue.
Featured Compound: this compound
While direct studies of this compound in cancer research are not yet available, its established activity as a potent PPO inhibitor makes it a relevant tool for proof-of-concept studies in this area.
| Compound Name | Target | IC50 | Primary Application | Potential in Cancer Research |
| This compound | Protoporphyrinogen Oxidase (PPO) | 124 nM | Herbicide | Induction of PpIX accumulation for Photodynamic Therapy (PDT) |
Key Applications in Cancer Research
The primary application of PPO inhibitors in oncology research is as a tool to induce endogenous photosensitization for Photodynamic Therapy (PDT). This approach has several potential advantages, including:
-
Tumor Selectivity: Cancer cells often exhibit a higher metabolic rate and differences in the heme synthesis pathway, leading to a preferential accumulation of PpIX compared to normal cells.
-
Reduced Systemic Toxicity: The photosensitizer is generated in situ, potentially reducing the systemic side effects associated with the administration of exogenous photosensitizing agents.
-
Synergistic Potential: PPO inhibitor-based PDT can be investigated in combination with other anti-cancer therapies to enhance treatment efficacy.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to evaluate the efficacy of PPO inhibitors in cancer research.
In Vitro Evaluation of PPO Inhibitor-Mediated Phototoxicity
This protocol outlines the steps to assess the phototoxic effects of a PPO inhibitor on cancer cells in culture.
Materials:
-
Cancer cell line of interest (e.g., human colon cancer DLD-1 cells)
-
Cell culture medium and supplements
-
PPO inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
5-aminolevulinic acid (5-ALA), a precursor for PpIX accumulation (optional, can be used to enhance PpIX levels)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Light source with appropriate wavelength for PpIX excitation (e.g., 405 nm or 630-635 nm)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
PPO Inhibitor Treatment: Treat the cells with varying concentrations of the PPO inhibitor. Include a vehicle control (e.g., DMSO). If using 5-ALA, it can be added concurrently or at a later time point.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for PpIX accumulation.
-
Light Exposure: Wash the cells with PBS and replace with fresh medium. Expose the cells to light at a specific wavelength and dose. A control plate should be kept in the dark.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells in each treatment group.
Measurement of Intracellular Protoporphyrin IX (PpIX) Accumulation
This protocol describes how to quantify the amount of PpIX that accumulates in cancer cells following treatment with a PPO inhibitor.
Materials:
-
Cancer cells treated with a PPO inhibitor as described above.
-
Cell lysis buffer.
-
Fluorescence plate reader with excitation and emission wavelengths suitable for PpIX (Excitation: ~405 nm, Emission: ~635 nm).
Procedure:
-
Cell Lysis: After incubation with the PPO inhibitor, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Fluorescence Measurement: Transfer the cell lysates to a black 96-well plate.
-
Quantification: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence readings to the total protein concentration of each sample.
Western Blot Analysis of Apoptosis Markers
This protocol is for assessing the induction of apoptosis in cancer cells following PPO inhibitor-mediated PDT.
Materials:
-
Protein lysates from treated and control cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PPO inhibitor-mediated PDT in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Cancer cells for tumor induction.
-
PPO inhibitor formulated for in vivo administration.
-
Light source with a fiber optic delivery system.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Induction: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size.
-
PPO Inhibitor Administration: Administer the PPO inhibitor to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Light Treatment: At the time of peak PpIX accumulation (determined in preliminary studies), anesthetize the mice and deliver a specific light dose to the tumor area using a fiber optic.
-
Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Data Presentation
Quantitative Data from Preclinical Studies
The following table summarizes representative data from a study investigating the in vivo efficacy of a PPO inhibitor (FP-846) in a mouse mammary tumor model. This data can serve as a benchmark for designing and interpreting new experiments with other PPO inhibitors like this compound.
| Treatment Group | Light Dose (J/cm²) | Tumor Cure Rate (%) |
| 4000 ppm FP-846 in feed for 3 days | 300 | 23 |
| 10 mg/kg Photofrin (standard photosensitizer) | 300 | 20 |
Data adapted from a study on SMT-F mammary tumors in DBA/2 mice.[1]
Signaling Pathways and Visualizations
Mechanism of PPO Inhibitor-Mediated Photodynamic Therapy
The following diagram illustrates the general workflow and mechanism of action for PPO inhibitor-based PDT in cancer research.
Signaling Pathway of ROS-Mediated Apoptosis
Reactive oxygen species generated during PDT can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of caspases.
Role of Ras/MEK Pathway in PpIX Accumulation
Recent studies have indicated that the oncogenic Ras/MEK pathway can influence the accumulation of PpIX in cancer cells, providing a potential target for enhancing the efficacy of PPO inhibitor-based PDT.[2][3]
References
Application Notes and Protocols for ¹⁹F In Vivo Imaging
Introduction
Fluorine-19 (¹⁹F) in vivo imaging is a powerful and increasingly utilized magnetic resonance imaging (MRI) technique that offers unique advantages for quantitative and specific cell tracking, as well as for monitoring the biodistribution of labeled nanoparticles and therapeutic agents. Unlike conventional proton (¹H) MRI, which detects signals from water and fat abundant in the body, ¹⁹F MRI is virtually background-free as endogenous fluorine is present in negligible amounts in biological tissues. This results in high signal-to-noise ratio and specificity, allowing for the unambiguous detection and quantification of ¹⁹F-labeled entities.
These application notes provide an overview of the principles, applications, and protocols for conducting ¹⁹F in vivo imaging experiments, tailored for researchers, scientists, and drug development professionals.
Principle of the Technique
¹⁹F MRI operates on the same fundamental principles as conventional proton MRI. The ¹⁹F nucleus possesses a spin of 1/2 and a high gyromagnetic ratio, making it readily detectable by MRI scanners. When ¹⁹F-labeled cells or nanoparticles are introduced into a subject and placed in a strong magnetic field, the ¹⁹F nuclei align with the field. Radiofrequency pulses are then used to excite these nuclei, and the subsequent relaxation signals are detected to generate an image. The intensity of the ¹⁹F signal is directly proportional to the number of ¹⁹F atoms in a voxel, enabling quantitative analysis of the labeled substance's concentration and distribution.
Applications
-
Quantitative Cell Tracking: ¹⁹F MRI allows for the non-invasive, longitudinal tracking of labeled cells in vivo, providing valuable insights into cell migration, engraftment, and viability. This is particularly useful in fields such as immunology, regenerative medicine, and oncology. Human dendritic cells labeled with a ¹⁹F agent have shown no significant changes in viability, phenotype, or functionality.[1]
-
Nanoparticle and Drug Delivery: The biodistribution and pharmacokinetics of ¹⁹F-containing nanoparticles and drug delivery systems can be precisely monitored. This aids in optimizing drug targeting and release profiles.
-
Angiogenesis Imaging: Angiogenesis-targeted perfluorocarbon nanoparticles can be detected to visualize and quantify the development of new blood vessels, for example, in atherosclerotic plaques.[2]
-
Oxygen Tension (pO₂) Mapping: The relaxation time (T1) of some perfluorocarbons is sensitive to the partial pressure of oxygen. This property can be exploited to generate quantitative maps of tissue oxygenation, which is crucial in cancer and ischemia research.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from ¹⁹F in vivo imaging studies.
Table 1: In Vivo Detection and Quantification of ¹⁹F-Labeled Nanoparticles
| Parameter | Value | Model System | Reference |
| Nanoparticle Concentration Range | 10 to 16 mM | Rabbit model of atherosclerosis | [2] |
| Voxel Resolution | 1.25 mm isotropic | Rabbit model of atherosclerosis | [2] |
| pO₂ Measurement Uncertainty | +/- 10 torr at 25 torr; +/- 16 torr at 150 torr | Porcine model | [3] |
Table 2: Quantitative Cell Tracking with ¹⁹F MRI
| Parameter | Value | Cell Type | Reference |
| Fluorine Atoms per Cell | 10¹¹ - 10¹³ | General | [1] |
| Minimum In Vitro Detection Limit | ~2000 cells/voxel at 7T | Dendritic cells | [1] |
| In Vivo Detection Limit | 1000 cells/mm³ at 3T | SPIO-labeled dendritic cells (for comparison) | [1] |
Experimental Protocols
A successful ¹⁹F in vivo imaging experiment requires careful planning and execution. Below are detailed protocols for key stages of the process.
Protocol 1: Labeling Cells with a ¹⁹F Agent
This protocol describes the general steps for labeling cells with a perfluorocarbon nanoemulsion.
Materials:
-
Cells of interest
-
Perfluorocarbon (PFC) nanoemulsion (e.g., PFPE-based)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Cell Preparation: Culture the cells to the desired confluency.
-
Labeling:
-
Resuspend the cells in fresh culture medium.
-
Add the ¹⁹F nanoemulsion to the cell suspension at a pre-determined optimal concentration.
-
Incubate the cells with the labeling agent for 12-24 hours at 37°C with 5% CO₂.
-
-
Washing:
-
After incubation, centrifuge the cells to pellet them.
-
Remove the supernatant containing the excess labeling agent.
-
Wash the cell pellet three times with sterile PBS to remove any unbound nanoemulsion.
-
-
Cell Counting and Viability:
-
Resuspend the final cell pellet in a known volume of medium.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
-
Preparation for Injection:
-
Resuspend the labeled cells at the desired concentration for in vivo administration.
-
Protocol 2: In Vivo ¹⁹F MRI Acquisition
This protocol outlines the general procedure for acquiring ¹⁹F and ¹H images in a small animal model.
Materials:
-
Anesthetized animal with labeled cells or nanoparticles
-
MRI scanner equipped for ¹⁹F imaging (requires a dual-tuned ¹H/¹⁹F coil)
-
Anesthesia system (e.g., isoflurane)
-
Physiological monitoring equipment
-
Reference phantom with a known concentration of the ¹⁹F agent
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., 1.5-2% isoflurane).
-
Position the animal on the scanner bed, ensuring the region of interest is centered within the imaging coil.
-
Place the ¹⁹F reference phantom within the field of view for later quantification.
-
Monitor the animal's vital signs (respiration, temperature) throughout the experiment.
-
-
¹H Anatomical Imaging:
-
Acquire high-resolution anatomical ¹H images (e.g., using a T1-weighted or T2-weighted sequence) to provide anatomical context.
-
-
¹⁹F Image Acquisition:
-
Switch the scanner to the ¹⁹F frequency.
-
Use a fast imaging sequence to maximize the signal-to-noise ratio.[1] A 3D balanced ultra-short TE (UTE) sequence is a versatile option.[2]
-
Acquisition parameters will vary depending on the scanner and the specific experiment. An example for a 3D radial UTE sequence is:
-
TR (Repetition Time): 2.0 ms
-
TE (Echo Time): 100 µs
-
Flip Angle: 30°
-
Field of View (FOV): 140 mm
-
Matrix size: 112³
-
Isotropic voxel size: 1.25 mm
-
-
-
Post-Imaging:
-
Allow the animal to recover from anesthesia in a warm environment.
-
For longitudinal studies, repeat the imaging procedure at desired time points.
-
Protocol 3: Image Analysis and Quantification
This protocol describes the steps for analyzing the acquired ¹⁹F and ¹H images.
Software:
-
Image analysis software capable of handling MRI data (e.g., ImageJ/Fiji, OsiriX, or proprietary scanner software).
Procedure:
-
Image Registration:
-
Co-register the ¹⁹F and ¹H images to overlay the functional/cellular information onto the anatomical scan.
-
-
Region of Interest (ROI) Analysis:
-
Draw ROIs on the anatomical images to define specific tissues or organs.
-
Transfer these ROIs to the corresponding ¹⁹F images.
-
-
Quantification:
-
Measure the mean ¹⁹F signal intensity within the ROI of the reference phantom.
-
Measure the mean ¹⁹F signal intensity within the ROIs of the tissues of interest.
-
Calculate the concentration of the ¹⁹F agent in the tissue ROIs by comparing their signal intensities to that of the reference phantom, which has a known concentration. The total ¹⁹F signal can be calculated to determine both the localization and the number of cells.[1]
-
-
Data Presentation:
-
Present the quantified data in tables or graphs.
-
Display the ¹⁹F signal as a color overlay on the grayscale ¹H anatomical images for visualization.
-
Visualizations
Caption: Experimental workflow for a typical ¹⁹F in vivo imaging study.
Caption: Logical relationship of components in quantitative ¹⁹F MRI.
References
- 1. 19F MRI for quantitative in vivo cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo quantitative imaging of angiogenesis-targeted PFOB nanoparticles in a hypercholesterol rabbit model using 19F-MRI with ultra-short echo time balanced SSFP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo PO2 imaging in the porcine model with perfluorocarbon F-19 NMR at low field - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Ppo-IN-19 Handling
Disclaimer: The following application notes and protocols are provided for a hypothetical Polyphenol Oxidase (PPO) inhibitor, herein referred to as "Ppo-IN-19". As of the last update, "this compound" is not a publicly recognized chemical entity. This document is intended as a detailed template and guide for researchers, scientists, and drug development professionals working with similar PPO inhibitors. All quantitative data and specific experimental details are illustrative.
Introduction
This compound is a potent and selective inhibitor of Polyphenol Oxidase (PPO), a key enzyme responsible for enzymatic browning in fruits and vegetables. PPO catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments.[1][2] By inhibiting PPO, this compound has potential applications in the food industry to prevent browning and extend the shelf-life of produce. Furthermore, due to the role of PPO in various biological processes, this compound is a valuable tool for research in biochemistry and cell biology.
This document provides a standard operating procedure for the handling, storage, and experimental use of this compound.
Physicochemical and Biochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₀H₁₅N₃O₄ |
| Molecular Weight | 377.36 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (10 mg/mL), sparingly soluble in water (<0.1 mg/mL) |
| Purity (HPLC) | >99% |
| IC₅₀ (Mushroom PPO) | 75 nM |
| Mechanism of Action | Competitive inhibitor of PPO |
Safety and Handling
3.1. General Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
3.2. Storage
-
Store this compound in a tightly sealed container at -20°C for long-term storage.
-
For short-term use, a stock solution in DMSO can be stored at -20°C for up to 3 months.
-
Protect from light and moisture.
Experimental Protocols
4.1. Preparation of Stock Solutions
-
To prepare a 10 mM stock solution, dissolve 3.77 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
4.2. In Vitro PPO Inhibition Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against mushroom polyphenol oxidase.
4.2.1. Materials
-
Mushroom Polyphenol Oxidase (PPO)
-
Catechol (substrate)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
This compound
-
96-well microplate
-
Microplate reader
4.2.2. Protocol
-
Prepare a serial dilution of this compound in sodium phosphate buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution.
-
Add 160 µL of sodium phosphate buffer to each well.
-
Add 10 µL of mushroom PPO solution (final concentration 10 U/mL) to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of catechol solution (final concentration 10 mM).
-
Immediately measure the absorbance at 420 nm every 30 seconds for 10 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software.
4.3. Determination of Kinetic Parameters
This protocol outlines the determination of the inhibition constant (Kᵢ) and the mode of inhibition of this compound.
4.3.1. Protocol
-
Perform the PPO activity assay as described in section 4.2.2 with varying concentrations of the substrate (catechol) in the absence and presence of different fixed concentrations of this compound.
-
Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) to determine the mode of inhibition.
-
For competitive inhibition, the lines will intersect on the y-axis.
-
The Kᵢ value can be calculated from the secondary plot of the slope of the Lineweaver-Burk plot versus the inhibitor concentration.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of PPO-induced browning and the experimental workflow for assessing this compound activity.
Caption: Mechanism of PPO-catalyzed browning and its inhibition by this compound.
Caption: Experimental workflow for the in vitro PPO inhibition assay.
Data Presentation
Table 1: Inhibition of Mushroom PPO by this compound
| This compound (nM) | % Inhibition (Mean ± SD, n=3) |
| 1 | 5.2 ± 1.1 |
| 10 | 28.7 ± 2.5 |
| 50 | 48.9 ± 3.1 |
| 100 | 65.4 ± 2.8 |
| 500 | 92.1 ± 1.9 |
| 1000 | 98.5 ± 0.8 |
IC₅₀ = 75 nM
Table 2: Kinetic Parameters of this compound Inhibition
| Parameter | Value |
| Mode of Inhibition | Competitive |
| Kᵢ | 35 nM |
| Vₘₐₓ (µmol/min) | Unchanged |
| Kₘ (mM) | Increased |
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Pipetting errors | Use calibrated pipettes; ensure proper mixing. |
| Inconsistent incubation times | Use a multichannel pipette for simultaneous additions. | |
| Low or no enzyme activity | Inactive enzyme | Use a fresh batch of enzyme; store enzyme properly. |
| Incorrect buffer pH | Prepare fresh buffer and verify pH. | |
| Precipitation of this compound in assay | Low solubility in aqueous buffer | Ensure final DMSO concentration is below 1%. |
Conclusion
This compound is a highly effective, competitive inhibitor of polyphenol oxidase. The protocols outlined in this document provide a standardized method for its handling and evaluation in a research setting. Adherence to these procedures will ensure reproducible and reliable results. For further applications and specific experimental designs, appropriate modifications and optimizations may be necessary.
References
Ppo-IN-19: Application Notes and Protocols for a Novel Protoporphyrinogen Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ppo-IN-19 is a potent inhibitor of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the biosynthesis of heme and chlorophyll.[1][2] With a reported IC50 of 124 nM, this compound serves as a valuable tool for research in agriculture and life sciences.[1][2] This document provides detailed protocols for the preparation and storage of this compound solutions, along with a general methodology for an in vitro inhibition assay.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H15Cl2F4N3O3 | [1][2] |
| Molecular Weight | 504.26 g/mol | [1][2] |
| CAS Number | 3058267-27-6 | [1][2] |
| IC50 | 124 nM | [1][2] |
Solution Preparation and Storage
Due to the limited availability of specific solubility data for this compound, the following protocols are based on best practices for similar hydrophobic small molecules and protoporphyrinogen oxidase inhibitors. It is highly recommended to perform small-scale solubility tests before preparing larger volumes.
Recommended Solvents
For the preparation of stock solutions, water-miscible organic solvents are recommended. These include:
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Dimethyl sulfoxide (B87167) (DMSO)
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Dimethylformamide (DMF)
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.04 mg of this compound.
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Dissolution: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
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Solubilization: To ensure complete dissolution, vortex the solution for 1-2 minutes. If solid particles remain, gentle warming in a 37°C water bath for 5-10 minutes or sonication for 5 minutes can be applied.
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Inspection: Visually inspect the solution to confirm the absence of any undissolved particles. The solution should be clear.
Preparation of Working Solutions
For most biological assays, the stock solution needs to be further diluted in an aqueous buffer. To avoid precipitation, it is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.
-
Thawing: If the stock solution is frozen, thaw the aliquot at room temperature.
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Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous assay buffer to achieve the final working concentration. For instance, to prepare a 10 µM working solution from a 10 mM stock, you can add 1 µL of the stock solution to 999 µL of the assay buffer. This will result in a final DMSO concentration of 0.1%.
-
Vehicle Control: It is essential to include a vehicle control in all experiments, which contains the same final concentration of the organic solvent (e.g., 0.1% DMSO) in the assay buffer without the inhibitor.
Storage and Stability
-
Stock Solutions: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When stored properly, stock solutions in anhydrous DMSO are generally stable for several months.
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Working Solutions: Aqueous working solutions should be prepared fresh on the day of the experiment and should not be stored for extended periods.
Experimental Protocols
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against PPO. The specific concentrations of enzyme and substrate may need to be optimized based on the enzyme source and activity.
Materials:
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Purified or recombinant PPO enzyme
-
This compound
-
Protoporphyrinogen IX (substrate)
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Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.05% Tween-20)
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DMSO
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96-well black, clear-bottom microplate
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Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical concentration range to test for IC50 determination would span several orders of magnitude around the reported IC50 of 124 nM (e.g., 1 nM to 10 µM). Remember to include a vehicle control (DMSO without inhibitor).
-
Assay Plate Setup:
-
Add 2 µL of each this compound dilution or vehicle control to the wells of the 96-well plate.
-
Add 178 µL of assay buffer to each well.
-
-
Enzyme Addition: Add 10 µL of the diluted PPO enzyme solution to each well.
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Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes, protected from light, to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the protoporphyrinogen IX substrate solution to each well.
-
Measurement: Immediately measure the increase in fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time using a fluorescence plate reader. The fluorescence is a result of the formation of protoporphyrin IX.
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Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathway of PPO Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro PPO Inhibition Assay
Caption: Workflow for this compound in vitro inhibition assay.
References
Troubleshooting & Optimization
Technical Support Center: Ppo-IN-19 and Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, Ppo-IN-19, and other analogs with potential solubility challenges.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended starting solvents?
A1: For many small molecule inhibitors with aromatic structures like this compound, the initial solvent of choice for creating a concentrated stock solution is high-purity dimethyl sulfoxide (B87167) (DMSO).[1] It is crucial to use anhydrous DMSO, as moisture can sometimes accelerate compound degradation or decrease solubility.[1]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," is a common challenge with compounds that have poor aqueous solubility. Here are several strategies to mitigate this issue:
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Optimize Final DMSO Concentration: While it is best to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent effects on biological systems, a slightly higher concentration may be necessary to maintain the solubility of your compound.[1] Always include a vehicle control with the identical final DMSO concentration in your experiments.
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Serial Dilutions in DMSO: Before the final dilution into your aqueous assay buffer, perform serial dilutions of your concentrated stock in pure DMSO.[1] This ensures the compound is fully dissolved at each step before encountering the aqueous environment.
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Lower the Final Compound Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay. The compound may be soluble at a lower concentration in your final assay medium.
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Use a Co-solvent: In some cases, the addition of a small amount of a water-miscible organic co-solvent to your aqueous buffer can improve the solubility of your compound.
Q3: Can I use physical methods to help dissolve my this compound?
A3: Yes, physical methods can aid in dissolving your compound, especially when preparing the initial stock solution.
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Vortexing: After adding the solvent, vortex the vial vigorously.
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Sonication: Using an ultrasonic bath can help break down compound aggregates and facilitate dissolution.
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Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C) can also increase solubility. However, be cautious and avoid excessive heat, which could degrade the compound.
Q4: How should I store my this compound stock solution?
A4: To minimize degradation and prevent issues with solubility over time, it is recommended to store your DMSO stock solution in small, single-use aliquots at -20°C or -80°C. This avoids repeated freeze-thaw cycles which can cause the compound to fall out of solution. Some compounds are also sensitive to light, so storing them in amber vials is a good practice.
Quantitative Data Summary
| Solvent | Co-Solvent System | Max. Soluble Concentration | Temperature (°C) | Observations |
| DMSO | N/A | User Determined | 25 | e.g., Clear solution |
| Ethanol | N/A | User Determined | 25 | e.g., Suspension |
| PBS (pH 7.4) | 1% DMSO | User Determined | 25 | e.g., Precipitate forms |
| PBS (pH 7.4) | 0.5% DMSO | User Determined | 25 | e.g., Clear solution |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
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Weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
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Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Facilitate Dissolution:
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Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the sealed vial in an ultrasonic water bath for 5-10 minutes.
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If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
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-
Visual Inspection: Carefully inspect the solution to ensure there are no visible particulates. The solution should be clear.
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Storage: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials and store at -20°C or -80°C.
Protocol 2: General Procedure for Dilution into Aqueous Assay Buffer
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Prepare Intermediate Dilutions: If necessary, perform serial dilutions of your concentrated DMSO stock solution in pure DMSO to reach an intermediate concentration.
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Final Dilution: Directly add a small volume of the appropriate DMSO stock (or intermediate dilution) to your pre-warmed aqueous assay buffer to achieve the final desired experimental concentration. The volume of DMSO added should result in a final DMSO concentration that is tolerated by your assay system (e.g., ≤0.5%).
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Mix and Use Immediately: Gently mix the final solution by inversion or gentle vortexing and use it immediately in your experiment to minimize the risk of precipitation over time.
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Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your assay buffer without the compound.
Visualizations
Troubleshooting Workflow for Insolubility
Caption: Troubleshooting workflow for addressing compound insolubility issues during experiments.
Heme Biosynthesis Pathway and this compound Target
Caption: Simplified heme biosynthesis pathway highlighting the inhibition of PPOX by this compound.
References
Ppo-IN-19 off-target effects and how to mitigate them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and mitigating potential off-target effects of Ppo-IN-19, a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Compound 7m, is a small molecule inhibitor of protoporphyrinogen oxidase (PPO). Its intended application is as a herbicide in agricultural research. The primary mechanism of action involves the inhibition of PPO, a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. By blocking this enzyme, this compound leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes oxidative damage and rapid cell death in susceptible plants.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, PPO. For a herbicide, this could mean affecting unintended plants or other organisms in the environment. In a research setting, off-target effects can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of PPO. Given that PPO inhibitors can have varying degrees of selectivity, understanding the potential for off-target interactions is crucial for accurate and reproducible research.
Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?
Several indicators may suggest that the observed effects of this compound are not solely due to the inhibition of its intended PPO target:
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Inconsistent Phenotypes: Observing different cellular or organismal effects compared to other known PPO inhibitors.
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Lack of Genetic Rescue: If knocking down or knocking out the intended PPO target does not replicate the phenotype observed with this compound treatment, or if re-introducing a this compound-resistant version of PPO does not rescue the phenotype.
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Unusual Dose-Response Curve: A very steep or shallow dose-response curve, or a biphasic response, can sometimes indicate the involvement of multiple targets.
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Cellular Toxicity at Low On-Target Inhibition: If significant cell death or other stress responses are observed at concentrations where the on-target PPO is only minimally inhibited.
Troubleshooting Guide: Investigating and Mitigating Off-Target Effects
If you suspect off-target effects from this compound in your experiments, follow this guide to systematically investigate and mitigate them.
Problem 1: Inconsistent or unexpected experimental results.
Possible Cause: Off-target activity of this compound.
Solutions:
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Dose-Response Analysis: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage off-target proteins.
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Orthogonal Controls: Use a structurally different PPO inhibitor to see if it recapitulates the same phenotype. This helps to confirm that the observed effect is due to PPO inhibition and not a unique off-target effect of the this compound chemical scaffold.
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Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This can help differentiate between effects caused by the specific pharmacophore and those due to non-specific chemical properties.
Problem 2: High cellular toxicity observed.
Possible Cause: Off-target binding leading to cellular stress or disruption of essential pathways.
Solutions:
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Viability Assays: Conduct cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your primary experiment to determine the cytotoxic concentration of this compound.
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Target Engagement Studies: Confirm that this compound is engaging its intended PPO target at the concentrations used in your experiments. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.
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Biochemical Profiling: If resources permit, perform a broad kinase or protein panel screen to identify potential off-target binding partners of this compound.
Data Presentation
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Protoporphyrinogen Oxidase (PPO) | MedchemExpress |
| IC₅₀ | 124 nM | MedchemExpress |
| Known Off-Targets | Not publicly available | N/A |
Table 2: General Strategies for Mitigating Off-Target Effects
| Strategy | Description | Key Considerations |
| Dose Optimization | Use the lowest concentration of the inhibitor that achieves the desired on-target effect. | Perform detailed dose-response curves. |
| Orthogonal Validation | Confirm findings with a structurally and mechanistically different inhibitor for the same target. | Ensures the phenotype is target-specific, not compound-specific. |
| Genetic Validation | Use techniques like siRNA, shRNA, or CRISPR to knockdown or knockout the intended target and observe if the phenotype is replicated. | Provides strong evidence for on-target mechanism. |
| Target Engagement Assays | Directly measure the binding of the inhibitor to its target within the cell (e.g., CETSA). | Confirms the inhibitor is reaching and binding to its intended target. |
| Use of Control Compounds | Include an inactive enantiomer or a structurally similar but inactive analog as a negative control. | Helps to rule out artifacts related to the chemical scaffold. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound binds to its intended target, PPO, in a cellular context.
Methodology:
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Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat cells with this compound at various concentrations or a vehicle control for a defined period.
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Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
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Heat Challenge: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
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Centrifugation: Centrifuge the samples to pellet the aggregated, denatured proteins.
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Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of PPO using Western blotting or an ELISA.
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Data Analysis: Plot the amount of soluble PPO as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Orthogonal Validation with a Structurally Different PPO Inhibitor
Objective: To confirm that the observed phenotype is due to PPO inhibition and not an off-target effect of this compound.
Methodology:
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Inhibitor Selection: Choose a known PPO inhibitor with a different chemical structure from this compound.
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Dose-Response: Perform a dose-response experiment with the new inhibitor to determine its effective concentration range for producing the expected phenotype.
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Phenotypic Comparison: Compare the cellular or organismal phenotype induced by the new inhibitor with that observed with this compound.
Visualizations
Technical Support Center: Ppo-IN-19 Synthesis and Purification
Welcome to the technical support center for Ppo-IN-19. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound, a hypothetical small molecule inhibitor of Polyphenol Oxidase (PPO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a research compound belonging to the class of N,N'-diarylurea inhibitors of Polyphenol Oxidase (PPO). PPO is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds, leading to the formation of quinones. These quinones then polymerize to form dark pigments, a process known as enzymatic browning. This compound is designed to competitively inhibit the PPO enzyme, thereby preventing this browning process. Some diarylurea derivatives have been shown to be effective inhibitors of PPO.[1][2]
Q2: What are the main stages in the synthesis of this compound?
A2: The synthesis of a diarylurea-based PPO inhibitor like this compound typically involves the reaction of a substituted aniline (B41778) with an isocyanate or a phosgene (B1210022) equivalent to form the urea (B33335) linkage. The specific starting materials will determine the final structure of the inhibitor.
Q3: What are the most common challenges faced during the synthesis of this compound?
A3: Common challenges include low reaction yields, the formation of side products (such as symmetrical ureas if starting from two different anilines and a phosgene equivalent), and difficulty in removing unreacted starting materials.[3] The purity of reagents and reaction conditions such as temperature and reaction time are critical factors.
Q4: Which purification techniques are most effective for this compound?
A4: The purification of small molecules like this compound typically relies on chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a common first step. For higher purity, High-Performance Liquid Chromatography (HPLC) is often employed. Recrystallization can also be an effective method for obtaining highly pure crystalline material if a suitable solvent system is found.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: A combination of analytical techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure. Mass Spectrometry (MS) will verify the molecular weight of the compound. The purity is typically assessed by HPLC, which should show a single major peak for the desired product.
Troubleshooting Guides
Synthesis Troubleshooting
This guide addresses common problems encountered during the synthesis of this compound, based on a general procedure for N,N'-diarylurea synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or impure starting materials (aniline, isocyanate).2. Incorrect reaction temperature.3. Insufficient reaction time.4. Presence of moisture for reactions sensitive to water. | 1. Verify the purity of starting materials using NMR or MS. Use freshly opened or purified reagents.2. Optimize the reaction temperature. Some urea formations proceed at room temperature, while others may require heating.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Formation of Multiple Products (Side Reactions) | 1. Formation of symmetrical ureas as byproducts.2. Reaction of the product with starting materials.3. Decomposition of starting materials or product under reaction conditions. | 1. Control the stoichiometry of the reactants carefully. A slow addition of one reactant to the other can sometimes minimize side reactions.2. Use a milder coupling reagent if possible.3. Lower the reaction temperature to reduce the rate of side reactions and decomposition. |
| Difficult to Remove Starting Materials | 1. Similar polarity of the starting material and product.2. Excess starting material used. | 1. Optimize the stoichiometry to use a slight excess of the less valuable or more easily removable reagent.2. Explore different solvent systems for column chromatography to improve separation.3. Consider a chemical workup step to remove unreacted starting material (e.g., an acid wash to remove a basic aniline). |
Purification Troubleshooting
This guide focuses on challenges that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system (eluent).2. Co-elution of the product with impurities.3. Overloading the column. | 1. Systematically screen different solvent systems with varying polarities using TLC.2. Consider using a different stationary phase (e.g., alumina (B75360) instead of silica gel).3. Reduce the amount of crude material loaded onto the column. |
| Product is not Crystallizing | 1. Product is an oil or amorphous solid.2. Presence of impurities inhibiting crystallization.3. Inappropriate solvent for crystallization. | 1. Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.2. Further purify the material by chromatography to remove impurities.3. Screen a variety of solvents and solvent mixtures to find a suitable system where the compound has high solubility at high temperature and low solubility at room temperature or below. |
| Broad or Tailing Peaks in HPLC | 1. Column degradation.2. Inappropriate mobile phase pH for an ionizable compound.3. Strong interaction of the compound with the stationary phase. | 1. Use a guard column to protect the analytical column. Replace the column if it is old or has been used extensively.2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.3. Add a competing agent to the mobile phase to reduce strong interactions with the stationary phase. |
| Low Recovery from Purification | 1. Decomposition of the product on the stationary phase (e.g., silica gel).2. Irreversible adsorption to the column.3. Product loss during solvent removal or transfers. | 1. If the compound is unstable on silica, consider alternative purification methods like preparative TLC or recrystallization.2. Use a less active stationary phase or add a modifier to the eluent (e.g., triethylamine (B128534) for basic compounds on silica).3. Be meticulous during workup and purification steps to minimize physical loss of the product. |
Experimental Protocols
General Synthesis Protocol for a Diarylurea PPO Inhibitor (this compound)
This protocol describes a general method for the synthesis of N,N'-diarylureas.
Materials:
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Substituted aniline A
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Substituted aniline B
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Triethylamine (Et₃N)
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Dry Tetrahydrofuran (THF)
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Standard laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve substituted aniline A (1 equivalent) and triethylamine (2 equivalents) in dry THF.
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Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve triphosgene (0.33 equivalents) in dry THF.
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Add the triphosgene solution dropwise to the aniline solution at 0 °C over a period of 30 minutes.
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Stir the reaction mixture at 0 °C for 2 hours.
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In a separate flask, dissolve substituted aniline B (1 equivalent) in dry THF.
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Add the solution of aniline B to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by the slow addition of water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
-
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system determined by TLC analysis of the crude product.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Analyze the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Recrystallization:
-
Dissolve the partially purified product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
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Visualizations
References
Technical Support Center: Ppo-IN-8 Experimental Variability and Reproducibility
Disclaimer: Initial searches for "Ppo-IN-19" did not yield relevant results for a specific chemical compound. The following technical support guide has been developed based on the available information for Ppo-IN-8 , a phenyltriazolinone-class inhibitor of Protoporphyrinogen (B1215707) Oxidase, assuming "this compound" was a typographical error. This guide is intended for researchers, scientists, and drug development professionals to address common issues of experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is Ppo-IN-8 and what is its primary target?
A1: Ppo-IN-8 is a phenyltriazolinone-class inhibitor.[1] Its primary target is Protoporphyrinogen Oxidase (PPO or Protox), the last common enzyme in the biosynthesis of both heme in animals and chlorophyll (B73375) in plants.[1] It is crucial not to confuse this with Polyphenol Oxidase (PPO), which is responsible for enzymatic browning in fruits and is not the target of Ppo-IN-8.[1]
Q2: What is the mechanism of action for Ppo-IN-8?
A2: Ppo-IN-8 functions by blocking the active site of protoporphyrinogen oxidase. This inhibition prevents the oxidation of its substrate, protoporphyrinogen IX (PPGIX), to protoporphyrin IX (PPIX).[1] The subsequent accumulation of PPGIX in the cytoplasm leads to its non-enzymatic oxidation to PPIX. In the presence of light and oxygen, this accumulated PPIX acts as a photosensitizer, generating reactive oxygen species that cause rapid cell membrane disruption.[1][2]
Q3: I'm observing precipitation of Ppo-IN-8 in my aqueous-based assay. Is this expected?
A3: Yes, this is a common issue. Ppo-IN-8 is a lipophilic compound with inherently low solubility in aqueous solutions.[2] Precipitation can occur when the concentration of Ppo-IN-8 exceeds its solubility limit in the final assay buffer, often influenced by the final concentration of the organic solvent used for dissolution.[2]
Q4: What is the recommended solvent for preparing a stock solution of Ppo-IN-8?
A4: It is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) for initial solubilization.[2] A high-concentration stock solution (e.g., 10-50 mM) should be prepared in one of these solvents before further dilution into your aqueous assay buffer.[2]
Q5: What is a good starting concentration for my enzyme inhibition experiments?
A5: A reported 50% inhibitory concentration (IC50) for Ppo-IN-8 is 33 µg/L.[1] It is advisable to perform a serial dilution covering a range from approximately 1000 µg/L to 0.1 µg/L to determine the optimal concentration for your specific experimental conditions.[1]
Troubleshooting Guides
Problem: Ppo-IN-8 precipitated out of solution upon dilution into my aqueous assay buffer.
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Initial Check: Is your stock solution clear?
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No: Your compound may not be fully dissolved. Try gentle warming in a 37°C water bath for 5-10 minutes or sonication for 5 minutes to fully dissolve the compound in the stock solvent before further dilution.[2]
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Yes: The issue is likely with the dilution into the aqueous buffer.
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-
Troubleshooting Steps:
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Reduce the Final Concentration: The most direct approach is to lower the final concentration of Ppo-IN-8 in your assay. A lower, soluble concentration may still be effective.[2]
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Decrease Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <1%) to avoid affecting enzyme activity and to minimize precipitation.[1]
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Incorporate a Surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds. A vehicle control with the surfactant is essential.[2]
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Adjust the pH of the Assay Buffer: The solubility of small molecules can be pH-dependent. If your experimental system allows, test the solubility of Ppo-IN-8 in buffers with slightly different pH values.[2]
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Problem: I am not observing any inhibition of my target enzyme, even at high concentrations of Ppo-IN-8.
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Possible Cause 1: Incorrect Enzyme.
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Solution: Confirm that you are using Protoporphyrinogen Oxidase (PPO or Protox) and not Polyphenol Oxidase.[1]
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Possible Cause 2: Inactive Inhibitor.
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Solution: Ensure the Ppo-IN-8 stock solution was prepared and stored correctly. If in doubt, prepare a fresh stock from the solid compound. Verify complete dissolution in the solvent before diluting in the assay buffer.[1]
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-
Possible Cause 3: Inhibitor Precipitation.
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Solution: Ppo-IN-8 is hydrophobic and may precipitate in aqueous buffer at high concentrations. Visually inspect your assay wells for any signs of precipitation.[1] If precipitation is observed, refer to the troubleshooting guide for insolubility.
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Data Presentation
Table 1: Ppo-IN-8 Properties and Recommended Starting Concentrations
| Parameter | Value/Recommendation | Source |
| Target Enzyme | Protoporphyrinogen Oxidase (PPO/Protox) | [1] |
| Mechanism of Action | Blocks the active site of PPO, preventing the oxidation of PPGIX to PPIX. | [1] |
| IC50 | 33 µg/L | [1] |
| Recommended Solvents | DMSO, DMF | [2] |
| Recommended Stock Conc. | 10-50 mM | [2] |
| Recommended Final DMSO Conc. | <1% | [1] |
| Suggested Assay Conc. Range | 0.1 µg/L to 1000 µg/L | [1] |
Experimental Protocols
Protocol for Preparation of Ppo-IN-8 Stock and Working Solutions
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of Ppo-IN-8 powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate for 5 minutes to ensure complete dissolution.[2]
-
Visually inspect the solution to confirm that no solid particles are present.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
-
Preparation of Working Solutions in Assay Buffer:
-
Thaw an aliquot of the 10 mM Ppo-IN-8 stock solution at room temperature.
-
Perform serial dilutions of the stock solution into your aqueous assay buffer to achieve the desired final concentrations for your experiment.[2]
-
Ensure the final concentration of DMSO in the working solutions is kept constant and typically below 1%.[1]
-
Protocol for a Protoporphyrinogen Oxidase (PPO) Inhibition Assay
-
Prepare Serial Dilutions:
-
Perform a serial dilution of the Ppo-IN-8 stock solution in DMSO.
-
Next, perform a second dilution series by diluting the DMSO series 1:100 into the Assay Buffer. This creates your working solutions with a constant 1% DMSO concentration, covering a range from approximately 1000 µg/L to 0.1 µg/L.[1]
-
Prepare a vehicle control solution containing only 1% DMSO in Assay Buffer.[1]
-
-
Assay Plate Setup (Example for a 100 µL final volume):
-
Add 50 µL of the appropriate Ppo-IN-8 working solution or vehicle control to each well in triplicate.[1]
-
Add 25 µL of Assay Buffer to all wells.
-
Negative Control: Add 50 µL of vehicle control and 50 µL of Assay Buffer (no enzyme).
-
Add Enzyme: Prepare a working solution of the PPO enzyme in cold Assay Buffer. Add 25 µL of the PPO enzyme solution to all wells except the negative controls.[1]
-
(Optional) Pre-incubate the plate for 15-30 minutes at the assay temperature to allow the inhibitor to bind to the enzyme.[1]
-
Initiate Reaction: Prepare a working solution of the substrate (PPGIX) in Assay Buffer. To start the reaction, add 25 µL of the PPGIX solution to all wells.[1]
-
-
Measure Activity:
-
Immediately begin measuring the rate of product formation (e.g., by monitoring fluorescence or absorbance at the appropriate wavelength for PPIX) over a set period.
-
Mandatory Visualizations
References
dealing with Ppo-IN-19 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing degradation issues encountered during experiments with Ppo-IN-19.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound is susceptible to degradation through several mechanisms. The primary factors include exposure to light (photodegradation), elevated temperatures, non-optimal pH conditions in aqueous solutions, and oxidative stress. Prolonged exposure to ambient air can also contribute to oxidative degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a light-protected container.[1] For solutions, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a solution is necessary, it should be stored at 2-8°C for no longer than 24 hours, protected from light.[2]
Q3: I am observing a rapid loss of this compound activity in my cell-based assays. What could be the cause?
A3: Rapid loss of activity in cell-based assays can be due to several factors. Firstly, check the stability of this compound in your specific cell culture medium at 37°C. Some components in the medium may accelerate degradation. Secondly, consider potential enzymatic degradation by cellular enzymes. To investigate this, you can perform control experiments with and without cells.
Q4: How can I detect and quantify this compound degradation?
A4: The most common method for detecting and quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).[3] This allows for the separation of the parent compound from its degradants and their quantitative analysis.
Q5: Are there any known incompatible solvents or reagents with this compound?
A5: this compound is known to be incompatible with strong oxidizing agents and highly acidic or alkaline solutions, which can accelerate its degradation. It is advisable to use high-purity solvents and prepare solutions fresh.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in experiments.
This could be a primary indication of this compound degradation.
-
Potential Cause: Degradation of this compound stock solution or during the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Analyze an aliquot of your stock solution by HPLC to confirm the concentration and purity of this compound.
-
Prepare a fresh stock solution from a new vial of lyophilized powder and repeat the experiment.
-
-
Assess Experimental Stability:
-
Perform a time-course experiment to measure the concentration of this compound under your specific experimental conditions (e.g., in your assay buffer or cell culture medium at the relevant temperature).
-
Minimize the exposure of this compound to light and elevated temperatures during the experiment.
-
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
The presence of new peaks in your chromatogram suggests the formation of degradation products.
-
Potential Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Use LC-MS to determine the mass of the unknown peaks and infer their potential structures. This can provide insights into the degradation pathway.
-
-
Investigate Degradation Factors:
-
Systematically evaluate the impact of light, temperature, pH, and oxygen on this compound stability. This can be done by subjecting aliquots of a fresh solution to different stress conditions and analyzing them by HPLC.
-
-
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions based on hypothetical stability studies.
Table 1: Stability of this compound Solution (1 mg/mL in DMSO) at Different Temperatures
| Storage Temperature | Purity after 24 hours | Purity after 7 days |
| 2-8°C | 99.5% | 95.2% |
| Room Temperature (20-25°C) | 98.1% | 85.6% |
| 37°C | 92.3% | 60.1% |
Table 2: Impact of pH on this compound Stability in Aqueous Buffer at 37°C
| pH | Half-life (hours) |
| 5.0 | 12.5 |
| 7.4 | 8.2 |
| 8.5 | 3.1 |
Experimental Protocols
Protocol 1: HPLC Method for this compound Purity and Stability Assessment
-
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a standard curve of this compound in the desired solvent.
-
Inject the samples to be analyzed.
-
Calculate the purity based on the peak area of this compound relative to the total peak area.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To identify potential degradation pathways and the stability-indicating nature of the analytical method.
-
Procedure:
-
Acid Hydrolysis: Incubate this compound solution in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate this compound solution in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Incubate this compound solution at 80°C for 24 hours.
-
-
Analysis: Analyze all samples by the HPLC method described in Protocol 1 to assess the extent of degradation and the formation of degradation products.
Visualizations
References
Technical Support Center: Ppo-IN-19 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Ppo-IN-19 in vivo. Our aim is to help you overcome common challenges and refine your experimental delivery methods for this novel inhibitor.
FAQs: General Questions
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Pre-mRNA processing factor 19 (Prp19) complex. By inhibiting Prp19, this compound disrupts the splicing of specific pre-mRNAs, including that of the transcriptional co-activator YAP (Yes-associated protein).[1] This leads to the downregulation of YAP and its target genes, which are crucial for cell proliferation and metastasis in certain cancers, particularly neuroblastoma.[1]
Q2: What are the main challenges in delivering this compound in vivo?
A2: this compound is a hydrophobic molecule, characterized by low aqueous solubility.[2][3] This property presents significant challenges for in vivo delivery, including poor absorption, low bioavailability, and potential precipitation at the injection site.[2][4] Careful selection of a suitable formulation and delivery vehicle is critical for achieving effective therapeutic concentrations in target tissues.
Q3: What are the recommended animal models for studying this compound?
A3: The choice of animal model will depend on the specific research question. For oncology studies, immunodeficient mouse models (e.g., NSG or nude mice) bearing human neuroblastoma xenografts are commonly used. For pharmacokinetic and initial toxicity studies, healthy mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are appropriate.[5][6][7][8]
Troubleshooting Guide: In Vivo Delivery
Q4: My this compound formulation is precipitating upon administration. How can I resolve this?
A4: Precipitation is a common issue with hydrophobic compounds. Here are several strategies to consider:
-
Vehicle Optimization: Experiment with different biocompatible vehicles to improve solubility and stability. See Table 1 for a comparison of common solvents.
-
Formulation Strategy: Consider more advanced formulation strategies such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or encapsulation in liposomes.[4][9][10] These can enhance solubility and bioavailability.[4][9]
-
pH Adjustment: While this compound's solubility is not strongly pH-dependent in the physiological range, ensure the pH of your formulation is compatible with the intended route of administration to avoid local irritation and precipitation.
-
Sonication: Gentle sonication during formulation preparation can help to create a more uniform and stable suspension.
Q5: I am observing signs of toxicity or adverse effects in my animals. What are the potential causes and solutions?
A5: Toxicity can arise from the compound itself or the delivery vehicle.
-
Vehicle Toxicity: Some organic solvents, like DMSO, can be toxic at higher concentrations. Refer to Table 2 for recommended concentration limits of common vehicles. If you suspect vehicle toxicity, consider switching to a more biocompatible option or reducing the concentration of the solvent.
-
Off-Target Effects: While this compound is designed to be selective, off-target interactions can occur, especially at higher doses.[11][12] It is crucial to perform dose-response studies to identify a therapeutic window with minimal toxicity.
-
Route of Administration: The route of administration can influence local and systemic toxicity. For example, intraperitoneal (i.p.) injections may cause peritoneal irritation. Consider alternative routes like oral gavage (p.o.) or intravenous (i.v.) injection if appropriate for your study design.[13][14]
Q6: I am not seeing the expected therapeutic effect. What are some possible reasons?
A6: A lack of efficacy can be due to several factors related to drug delivery and experimental design.
-
Poor Bioavailability: this compound's hydrophobicity can lead to poor absorption and low systemic exposure.[2] Consider the formulation strategies mentioned in Q4 to improve bioavailability.
-
Inadequate Dosing: The dose might be too low to achieve a therapeutic concentration in the target tissue. A dose-escalation study is recommended to determine the optimal dose. See Table 3 for general pharmacokinetic parameters to consider.
-
Metabolism and Clearance: Rapid metabolism or clearance of the compound can reduce its effective concentration. Pharmacokinetic studies are essential to understand the drug's half-life and exposure profile in your animal model.[15][16][17]
-
Target Engagement: Confirm that this compound is reaching its target and inhibiting Prp19 activity. This can be assessed by measuring the downstream effects on YAP expression or its target genes in tumor or relevant tissues.
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | Not suitable for direct formulation.[18] |
| DMSO | > 50 | Good for initial stock solutions, but dilute for in vivo use.[19] |
| Ethanol | ~5 | Can be used in co-solvent systems. |
| PEG400 | ~20 | A common co-solvent for hydrophobic drugs. |
| Tween 80 (10% in saline) | ~2 | Surfactant-based vehicle, can improve solubility and stability. |
| Corn Oil | ~10 | Suitable for oral gavage. |
Table 2: Recommended Maximum Concentrations of Common Vehicles for In Vivo Use
| Vehicle | Route of Administration | Maximum Recommended Concentration |
| DMSO | i.p., i.v. | < 10% (ideally < 5%) |
| Ethanol | i.p., i.v. | < 10% |
| PEG400 | i.p., i.v., p.o. | Up to 100% (dilution recommended) |
| Tween 80 | i.p., i.v., p.o. | < 10% |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (i.v.) - 5 mg/kg | Oral (p.o.) - 20 mg/kg |
| Cmax (ng/mL) | 1500 | 300 |
| Tmax (h) | 0.25 | 2 |
| AUC (ng*h/mL) | 3000 | 1200 |
| Half-life (t1/2) (h) | 4 | 6 |
| Bioavailability (%) | N/A | 10 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal (i.p.) Injection
-
Stock Solution: Prepare a 50 mg/mL stock solution of this compound in 100% DMSO.
-
Vehicle Preparation: Prepare a fresh vehicle solution of 10% Tween 80 in sterile saline.
-
Formulation: For a final dosing solution of 5 mg/mL, slowly add the this compound stock solution to the vehicle while vortexing to make an intermediate solution. Further dilute with sterile saline to the final desired concentration. For example, to make 1 mL of a 5 mg/mL solution, you would use 100 µL of the 50 mg/mL stock, 100 µL of Tween 80, and 800 µL of saline.
-
Administration: Administer the formulation to mice via i.p. injection at a volume of 10 mL/kg body weight.
Protocol 2: Assessment of Target Engagement by Western Blot
-
Tissue Collection: At the desired time point after this compound administration, euthanize the animals and collect the target tissue (e.g., tumor).
-
Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Western Blot: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against YAP and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative expression of YAP.
Visualizations
Caption: this compound inhibits the Prp19 complex, leading to reduced YAP expression.
Caption: A logical workflow for troubleshooting in vivo delivery of this compound.
References
- 1. Prp19 Is an Independent Prognostic Marker and Promotes Neuroblastoma Metastasis by Regulating the Hippo-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COVID-19 Animal Models and Vaccines: Current Landscape and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Animal models for studying COVID-19, prevention, and therapy: Pathology and disease phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. upm-inc.com [upm-inc.com]
- 10. worldscientific.com [worldscientific.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic in vivo delivery of gene editing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted nonviral delivery of genome editors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics under the COVID-19 storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Polymorphisms on the Pharmacokinetics, Pharmacodynamics and Safety of Sertraline in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Table 3, Probe Solubility and Stability - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Ppo-IN-19 assay interference and troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Ppo-IN-19 assay, a representative method for identifying inhibitors of Polyphenol Oxidase (PPO).
Frequently Asked Questions (FAQs) & Troubleshooting
High Background Signal or False Positives
Q1: My negative control wells (no inhibitor) show a very high signal, sometimes even saturating the plate reader. What could be the cause?
A1: High background signal is a common issue and can stem from several sources:
-
Reagent Contamination: Reagents, especially buffers or the substrate, may be contaminated with fluorescent or colored impurities. Use high-purity reagents and sterile, nuclease-free water.
-
Autofluorescent Plates: Using the wrong type of microplate can significantly increase background. For fluorescence-based Ppo assays, always use black-walled, clear-bottom plates to minimize stray light and well-to-well crosstalk.[1] For colorimetric assays, clear plates are standard.[2]
-
Substrate Instability: The PPO substrate may be unstable and spontaneously oxidize, leading to signal generation in the absence of enzymatic activity. Prepare substrate solutions fresh for each experiment.
-
Excessive Enzyme Concentration: Too much enzyme can lead to a very rapid reaction that is difficult to control and measure accurately, potentially appearing as high background. Optimize the enzyme concentration to ensure the reaction proceeds linearly over the desired time course.
Q2: I am screening a compound library and getting a high number of positive "hits." How can I differentiate true inhibitors from false positives?
A2: False positives in high-throughput screening are often caused by compound interference with the assay itself. Key sources of interference include:
-
Compound Autofluorescence: Test compounds may be inherently fluorescent at the excitation and emission wavelengths used in the assay, leading to a false positive signal.[3][4] It has been noted that in some libraries, up to 5% of compounds can be autofluorescent in the blue spectral region, accounting for a disproportionately high number of initial hits.[4]
-
Colored Compounds: In colorimetric assays, colored compounds can absorb light at the detection wavelength, leading to either a false positive or false negative result depending on the assay format.
-
Compound Aggregation: At certain concentrations, some compounds form colloidal aggregates that can sequester the enzyme, non-specifically inhibiting its activity.[5] This is a major source of false positives; in one study, including a detergent in the assay buffer suppressed the activity of approximately 93% of initial hits, suggesting they were aggregators.[5]
-
Redox-Active Compounds: Many compounds, particularly polyphenols, have antioxidant or reducing properties.[6] These can interfere with the PPO reaction by quenching the colored or fluorescent product, leading to a false positive signal of inhibition.[7]
To identify false positives, it is crucial to perform counter-screens and orthogonal assays. A simple first step is to re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to identify aggregators.[5] Additionally, running the assay without the enzyme can help identify autofluorescent or colored compounds.
Low or No Signal/Inhibition
Q3: My positive control inhibitor shows little to no effect. What went wrong?
A3: When a known inhibitor fails to perform as expected, it often points to a problem with one of the assay components or the experimental setup:
-
Inactive Enzyme: The PPO enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.[8][9] Always test the activity of your enzyme stock with the substrate alone before starting an inhibition experiment.
-
Inhibitor Degradation: The positive control inhibitor may have degraded. Ensure it is stored correctly and prepare fresh dilutions for each experiment.[9]
-
Incorrect Reagent Concentration: Verify the concentrations of all stock solutions (enzyme, substrate, inhibitor). Inaccurate pipetting can also lead to incorrect final concentrations in the wells.[9]
-
Insufficient Pre-incubation: Some inhibitors require a pre-incubation period with the enzyme to bind effectively before the substrate is added. The optimal pre-incubation time can depend on the inhibitor concentration.[9]
Q4: I am not seeing any signal, even in my "no inhibitor" control wells. What should I check?
A4: A complete lack of signal points to a critical failure in the assay. Consider the following:
-
Omission of a Key Reagent: Double-check your protocol to ensure all necessary components (enzyme, substrate, buffer) were added to the wells in the correct order.[10]
-
Incorrect Plate Reader Settings: Verify that the plate reader is set to the correct excitation and emission wavelengths for your assay.[1][2] For the PPO assay product Protoporphyrin IX, this is typically around 410 nm for excitation and 630 nm for emission.[11][12]
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Expired or Degraded Reagents: Check the expiration dates of all kit components and reagents. The enzyme or substrate may be completely inactive.[9]
-
Incompatible Buffer Components: Certain substances can interfere with enzyme activity. For example, EDTA concentrations above 0.5 mM or detergents like SDS above 0.2% can inhibit the reaction.[2]
Inconsistent and Variable Results
Q5: The replicates for the same condition show high variability. What are the common causes of poor reproducibility?
A5: High variability between replicates can obscure real results and is often due to technical inconsistencies:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[9] When possible, prepare a master mix for each condition to dispense into replicate wells.[2]
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Temperature Fluctuations: Enzymes are highly sensitive to temperature.[9] Ensure that all reagents and the plate are at the specified assay temperature before starting the reaction. Avoid temperature gradients across the microplate by not placing it on a cold or hot surface.[9]
-
Improper Mixing: Inadequate mixing of reagents in the wells can lead to non-uniform reaction rates.[9]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.[9] It is good practice to fill the outer wells with water or buffer and not use them for experimental samples.[9]
-
Solvent (DMSO) Concentration: Test compounds are often dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity. It is critical to maintain a consistent and low final concentration of DMSO (typically <1%) in all wells, including controls.[11][13]
Data on Common Assay Interferences
The following table summarizes common interfering substances and their effects on this compound and similar enzymatic assays.
| Interfering Substance | Mechanism of Interference | Typical Effect on Assay | Mitigation Strategy |
| Autofluorescent Compounds | Compound emits light at the detection wavelength, independent of the enzyme reaction. | False Positive | Pre-read plate after compound addition but before adding enzyme/substrate. Use a different detection method (orthogonal assay).[3] |
| Colored Compounds | Compound absorbs light at the detection wavelength (inner filter effect). | False Positive or Negative | Measure the absorbance spectrum of the compound. Run controls without enzyme. |
| Compound Aggregators | Compounds form colloids that non-specifically sequester and inhibit the enzyme. | False Positive | Re-test positive hits in the presence of 0.01-0.1% non-ionic detergent (e.g., Triton X-100).[5] |
| Redox-Active Compounds (e.g., Antioxidants, Polyphenols) | Compound chemically reduces the oxidized product of the PPO reaction, preventing signal generation. | False Positive | Run a counter-assay to assess the compound's redox activity. Check for interference with the GOP (glucose oxidase/peroxidase) assay, which is also sensitive to reducing agents.[7] |
| High Concentrations of DMSO | Organic solvent can denature the enzyme or otherwise inhibit its activity. | Decreased Signal (False Negative if comparing to a no-DMSO control) | Keep final DMSO concentration low and consistent across all wells (ideally ≤ 1%).[11][13] |
Experimental Protocols
Protocol 1: this compound Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework for determining the IC50 value of a test compound against PPO.
Materials:
-
Purified or recombinant Protoporphyrinogen Oxidase (PPO) enzyme.
-
Test compound (e.g., this compound) dissolved in 100% DMSO.
-
Substrate: Protoporphyrinogen IX (PPGIX).
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.03% (v/v) Tween-80.[14]
-
Black, clear-bottom 96-well microplates.[11]
-
Fluorescence plate reader.
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of the test compound stock solution in 100% DMSO. Subsequently, dilute this series into Assay Buffer to create the final working solutions. Ensure the final DMSO concentration in all wells will be constant and ideally ≤1%.[11]
-
Assay Plate Setup (per well, for a 200 µL final volume):
-
Add Enzyme: Add 10 µL of a PPO enzyme solution (pre-diluted in cold Assay Buffer to the desired concentration) to all wells except the "No Enzyme Control".[14]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.[14]
-
Initiate Reaction: Add 10 µL of the PPGIX substrate solution to all wells to start the reaction.[14]
-
Measure Fluorescence: Immediately place the plate in a reader and measure the fluorescence (Excitation: ~410 nm, Emission: ~630 nm) kinetically over 20-30 minutes.[11][12][14]
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curve over time. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a fluorescence-based PPO inhibitor assay.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common issues in PPO inhibitor assays.
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenol Composition, Antioxidant Capacity and Xanthine Oxidase Inhibition Mechanism of Furong Plum Fruits at Different Maturity Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
how to improve the efficacy of Ppo-IN-19
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Ppo-IN-19 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent inhibitor of Protoporphyrinogen (B1215707) IX oxidase (PPO). PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways. By inhibiting PPO, this compound blocks the conversion of protoporphyrinogen IX to protoporphyrin IX. This leads to an accumulation of the substrate, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization, it is highly recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] A high-concentration stock solution, for instance, at 10-50 mM, should be prepared in one of these solvents before making further dilutions into your aqueous assay buffer.[1]
Q3: How should I store this compound solutions?
A3: Stock solutions of this compound in anhydrous DMSO or DMF can be stored at -20°C for several months. For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid degradation and precipitation.
Q4: Can I heat or sonicate this compound to improve its solubility?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of this compound in the initial organic solvent.[1] However, prolonged or high-temperature heating is not recommended as it may lead to chemical degradation of the compound.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Precipitation of this compound in Aqueous Assay Buffer
Q: I'm observing precipitation after diluting my this compound stock solution into my aqueous-based assay buffer. Is this expected and how can I resolve it?
A: Yes, this is a common challenge. This compound, like many small molecule inhibitors, is a lipophilic compound with inherently low solubility in aqueous solutions.[1] Precipitation occurs when the concentration of this compound exceeds its solubility limit in your final assay buffer.[1] This is often influenced by the final concentration of the organic solvent carried over from the stock solution.[1]
Here are several steps to troubleshoot this issue:
-
Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your assay.[1] Many inhibitors are highly potent, and a lower, soluble concentration may still be effective for your experimental goals.[1]
-
Increase the Percentage of Organic Solvent: The solubility of this compound in your final assay buffer is dependent on the percentage of the organic solvent from the stock solution.[1] You may be able to incrementally increase the percentage of DMSO or DMF in your final assay buffer. It is critical to run a vehicle control to ensure the solvent concentration itself is not affecting your experimental results.[1]
-
Incorporate a Surfactant: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[1] A vehicle control containing the surfactant is essential to rule out any effects on your assay.[1]
-
Adjust the pH of the Assay Buffer: The solubility of small molecules can be dependent on pH.[1] If your experimental system allows, you could test the solubility of this compound in buffers with slightly different pH values.[1]
Issue 2: Low or Inconsistent Efficacy in Cell-Based Assays
Q: I am not observing the expected inhibitory effect of this compound in my cell-based experiments, or the results are highly variable. What could be the cause?
A: Several factors can contribute to low or inconsistent efficacy in cell-based assays:
-
Compound Instability: this compound may be unstable in your cell culture medium over the duration of the experiment. Consider reducing the incubation time or refreshing the medium with a new dose of the inhibitor.
-
Cellular Uptake: The compound may not be efficiently penetrating the cell membrane. Permeabilization agents can be used in some fixed-cell assays, but for live-cell experiments, this is not an option.
-
Off-Target Effects: At higher concentrations, off-target effects might mask the specific inhibition of PPO.[2][3] It is crucial to perform dose-response experiments to determine the optimal concentration range.
-
Metabolism by Cells: The cells themselves may be metabolizing and inactivating this compound. Liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the concentration of the compound in the culture medium over time.
Issue 3: High Background Signal or Off-Target Effects
Q: My experiments are showing high background noise or results that suggest off-target effects. How can I improve the specificity?
A: Minimizing off-target effects is crucial for accurate interpretation of results:
-
Titrate the Compound: Use the lowest effective concentration of this compound, as determined by a dose-response curve.
-
Use Proper Controls: Include a negative control (vehicle only) and a positive control (a known PPO inhibitor, if available).
-
Orthogonal Approaches: To confirm that the observed phenotype is due to PPO inhibition, consider using a secondary, structurally different PPO inhibitor. Alternatively, genetic approaches like siRNA or CRISPR-Cas9 to knockdown PPO can be used to validate the pharmacological findings.
-
Combination Therapy: In some contexts, using lower doses of this compound in combination with other agents that target different pathways may enhance the desired effect while minimizing off-target toxicity.[4][5]
Data Presentation
Clear presentation of quantitative data is essential for interpreting experimental outcomes.
Table 1: Solubility of this compound in Various Assay Buffers
| Buffer Composition | pH | Maximum Soluble Concentration (µM) | Observations |
| PBS | 7.4 | 5 | Precipitation observed > 5 µM |
| PBS + 0.5% DMSO | 7.4 | 25 | Clear solution |
| PBS + 1% DMSO | 7.4 | 50 | Clear solution |
| PBS + 0.1% Tween-20 | 7.4 | 15 | Slight cloudiness at 20 µM |
| Tris-HCl | 8.0 | 8 | Precipitation observed > 8 µM |
Table 2: Dose-Response of this compound on PPO Activity
| This compound Conc. (nM) | % PPO Inhibition (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle) | 0 ± 2.1 | 100 |
| 1 | 15.3 ± 3.5 | 98.5 |
| 10 | 48.9 ± 4.2 | 97.1 |
| 50 | 85.1 ± 2.8 | 95.4 |
| 100 | 96.7 ± 1.9 | 90.2 |
| 500 | 98.2 ± 1.5 | 75.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM): Weigh out the appropriate amount of this compound powder. Dissolve in 100% DMSO to a final concentration of 10 mM. Gently warm or sonicate if necessary to ensure complete dissolution. Store at -20°C.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions from the 10 mM stock solution using 100% DMSO.
-
Working Solutions: For your experiment, dilute the intermediate DMSO stock into your final aqueous assay buffer to the desired concentration. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is well-tolerated by your experimental system (typically ≤ 1%).
Protocol 2: In Vitro PPO Enzyme Inhibition Assay
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA).
-
Enzyme and Substrate: Prepare solutions of purified PPO enzyme and its substrate, protoporphyrinogen IX, in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer, ensuring the final DMSO concentration is constant.
-
Assay Procedure:
-
Add the this compound dilutions or vehicle control to the wells of a microplate.
-
Add the PPO enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the protoporphyrinogen IX substrate.
-
Monitor the increase in fluorescence or absorbance resulting from the formation of protoporphyrin IX over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Caption: this compound inhibits the PPO enzyme in the biosynthesis pathway.
Caption: Workflow for assessing this compound efficacy in a cell-based assay.
Caption: Decision tree for troubleshooting low efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Specific and off-target immune responses following COVID-19 vaccination with ChAdOx1-S and BNT162b2 vaccines—an exploratory sub-study of the BRACE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off target effects of vaccination - Mérieux Foundation [fondation-merieux.org]
- 4. Initial Triple Combination Therapy for Intermediate-and High-Risk Pulmonary Arterial Hypertension: Standard of Care or Still Too Soon to Tell? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early combination therapy of COVID-19 in high-risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of Novel Inhibitors in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful development of targeted therapies hinges on the confirmation that a drug candidate directly interacts with its intended molecular target within the complex environment of a living cell. This process, known as target engagement, is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two powerful and widely used methods for validating target engagement in cells: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads competition assay. While the hypothetical inhibitor "PPO-IN-19" is used as an example, the principles and protocols described herein are broadly applicable to a wide range of small molecule inhibitors.
Comparison of Key Methodologies for Target Engagement
Choosing the appropriate assay to validate target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of the CETSA and Kinobeads competition assay methodologies.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Assay |
| Principle | Based on the ligand-induced thermal stabilization of the target protein.[1][2][3][4] | Competitive binding of a test compound and a broad-spectrum kinase inhibitor-coated bead matrix to the target kinase.[5][6][7][8] |
| Sample Type | Cell lysates, whole cells, or tissue samples.[2][3] | Cell or tissue lysates.[5][7] |
| Target Scope | Applicable to a wide range of soluble intracellular proteins.[2][3] | Primarily for ATP-competitive kinase inhibitors, but can be adapted for other protein families.[5][8][9] |
| Detection Method | Typically Western blotting, but can be adapted to higher-throughput methods like AlphaScreen® or mass spectrometry.[1][2] | Liquid chromatography-mass spectrometry (LC-MS/MS).[5][6] |
| Throughput | Can be adapted for microplate-based formats for higher throughput screening.[2] | Well-suited for profiling small to medium-sized libraries of compounds.[5] |
| Advantages | - Direct measurement of target binding in live cells.[2][4] - No requirement for compound or protein labeling.[10] - Provides information on target stabilization.[3] | - Broad kinome-wide selectivity profiling.[5][9] - Can identify unexpected off-targets.[7] - High sensitivity and specificity. |
| Limitations | - Not suitable for membrane proteins or proteins that do not show a thermal shift upon ligand binding. - Western blot-based detection can be low-throughput. | - Limited to targets that can be competed off the beads.[7] - Requires specialized equipment (LC-MS/MS). - Not a direct measure of target engagement in intact cells (uses lysates).[7] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the thermal stabilization of a target protein upon binding to an inhibitor like this compound.
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[1]
2. Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. The temperature range should bracket the melting temperature of the target protein.[1][11]
3. Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or lysis buffer.[1][11]
-
Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1][11]
4. Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration in each sample.
-
Analyze the amount of soluble target protein at each temperature point by Western blotting using a specific antibody against the target protein.[1][11]
5. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3]
Kinobeads Competition Assay
This protocol describes how to determine the target profile and selectivity of an inhibitor like this compound across a broad range of kinases.
1. Lysate Preparation:
-
Prepare cell lysates from control (untreated) cells. A mixture of lysates from different cell lines can be used to broaden kinome coverage.[5]
-
Determine the total protein concentration of the lysate.
2. Competition Binding:
-
Aliquot the cell lysate.
-
Add increasing concentrations of this compound or a vehicle control to the lysate aliquots and incubate.
-
Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow for binding of kinases.[6][7]
3. Enrichment and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using an enzyme like trypsin.[6]
4. LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were pulled down by the kinobeads.[5][6]
5. Data Analysis:
-
Compare the amount of each identified kinase in the this compound-treated samples to the vehicle-treated control.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that this compound is binding to that kinase and competing with the kinobeads.[6]
-
Generate binding curves to determine the potency (e.g., IC50) of this compound for each identified target.
Data Presentation
Sample CETSA Data for this compound
| Temperature (°C) | % Soluble Target Protein (Vehicle) | % Soluble Target Protein (10 µM this compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 90 |
| 60 | 40 | 75 |
| 65 | 15 | 50 |
| 70 | 5 | 20 |
This table illustrates a thermal shift, indicating that this compound stabilizes its target protein at higher temperatures.
Sample Kinobeads Competition Data for this compound
| Kinase Target | IC50 (nM) for this compound |
| Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | >10,000 |
| Off-Target Kinase D | 800 |
This table shows the potency of this compound against its intended target and several off-targets, providing a selectivity profile.
Visualizations
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. news-medical.net [news-medical.net]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 10. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 11. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Ppo-IN-19: A Comparative Guide to a Novel Protoporphyrinogen Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ppo-IN-19, a novel protoporphyrinogen (B1215707) oxidase (PPO) inhibitor, with other established inhibitors in its class. The information presented herein is supported by experimental data to facilitate informed decisions in agricultural and pharmaceutical research.
Introduction to Protoporphyrinogen Oxidase (PPO) Inhibition
Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid oxidative damage to cell membranes, resulting in cell death. This mechanism of action is the basis for a significant class of herbicides used in modern agriculture.
This compound, also identified as Compound 7m, is a potent PPO inhibitor with an IC50 of 124 nM, demonstrating significant herbicidal activity. This guide compares the in vitro efficacy of this compound with other well-known PPO-inhibiting herbicides: Saflufenacil, Fomesafen, Acifluorfen, Flumioxazin, and the more recently developed Trifludimoxazin (B1651332).
Quantitative Data Comparison
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other selected PPO inhibitors against plant Protoporphyrinogen Oxidase. For a standardized comparison, data against Amaranthus tuberculatus PPO2, a common weed species with known resistance mutations, is prioritized where available.
| Inhibitor | Chemical Class | IC50 (nM) | Enzyme Source | Reference |
| This compound (Compound 7m) | Not Specified | 124 | Not Specified | [1](--INVALID-LINK--) |
| Saflufenacil | Pyrimidinedione | 0.9 | Amaranthus tuberculatus (Wild-Type PPO2) | [2](--INVALID-LINK--) |
| Fomesafen | Diphenyl ether | 11.1 | Amaranthus tuberculatus (Wild-Type PPO2) | [2](--INVALID-LINK--) |
| Acifluorfen | Diphenyl ether | ~1120* | Human PPO | [3](--INVALID-LINK--) |
| Flumioxazin | N-phenylphthalimide | 7.15** | Rat Liver Mitochondria | [4](--INVALID-LINK--) |
| Trifludimoxazin | Triazinone | 0.6 | Amaranthus tuberculatus (Wild-Type PPO2) | [2](--INVALID-LINK--) |
*Note: The IC50 value for Acifluorfen is against human PPO and may not be directly comparable to the herbicidal potency against plant PPO. **Note: The IC50 value for Flumioxazin is against rat liver mitochondrial PPO and may not be directly comparable to the herbicidal potency against plant PPO.
Signaling Pathway and Experimental Workflows
PPO Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of PPO inhibitors, leading to plant cell death.
Experimental Workflows
The following diagrams outline the typical experimental procedures for evaluating PPO inhibitors.
Experimental Protocols
In Vitro PPO Inhibition Assay
This protocol is a generalized procedure for determining the IC50 value of a PPO inhibitor.
1. Materials and Reagents:
-
Purified recombinant plant PPO enzyme (e.g., from Amaranthus tuberculatus)
-
Protoporphyrinogen IX (substrate)
-
This compound and other test inhibitors
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.2% (v/v) Tween 20)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors
-
96-well microplates
-
Fluorescence microplate reader
2. Procedure:
-
Inhibitor Preparation: Dissolve this compound and other inhibitors in DMSO to create stock solutions. Perform serial dilutions in the assay buffer to achieve a range of test concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the purified PPO enzyme solution, and the inhibitor solution to each well. Include control wells with DMSO instead of the inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (excitation ~405 nm, emission ~630 nm) resulting from the formation of protoporphyrin IX. Measurements are typically taken every minute for 15-30 minutes.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Greenhouse Herbicidal Activity Bioassay
This protocol outlines a typical whole-plant bioassay to evaluate the herbicidal efficacy of PPO inhibitors.
1. Plant Growth:
-
Sow seeds of a susceptible weed species (e.g., Amaranthus tuberculatus) in pots containing a standard greenhouse potting mix.
-
Grow the plants in a greenhouse or growth chamber with controlled temperature (e.g., 25-28°C), humidity, and a defined photoperiod (e.g., 16 hours light / 8 hours dark).
-
Water the plants as needed.
2. Herbicide Application:
-
When the plants reach a specific growth stage (e.g., 4-6 true leaves), prepare the herbicide solutions. Dissolve this compound and other test herbicides in a suitable solvent and dilute with water to the desired concentrations. Include a surfactant as recommended.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform foliar coverage. Include an untreated control group.
3. Evaluation:
-
Return the treated plants to the controlled environment.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) at specific time points (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).
-
At the end of the experiment (e.g., 14 or 21 days after treatment), harvest the above-ground plant tissue, dry it in an oven, and weigh it to determine the dry biomass.
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Determine the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) by fitting the data to a dose-response curve.
Conclusion
This compound demonstrates potent inhibition of protoporphyrinogen oxidase, with an IC50 value of 124 nM. When compared to other established PPO inhibitors, its in vitro activity is notable. For instance, it is more potent than Acifluorfen against human PPO. However, newer compounds like Saflufenacil and Trifludimoxazin exhibit significantly lower IC50 values against the key agricultural weed target, Amaranthus tuberculatus PPO2. The provided experimental protocols offer a standardized framework for further comparative studies to fully elucidate the herbicidal profile of this compound and its potential applications in weed management. It is recommended that future studies directly compare this compound against other inhibitors using the same plant-derived PPO enzyme to ensure a precise and objective assessment of its relative potency.
References
Ppo-IN-19: A Comparative Analysis Against Standard of Care for COVID-19
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational therapeutic agent Ppo-IN-19 with the current standard of care treatments for COVID-19. This compound is a novel, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. This document synthesizes preclinical efficacy data and outlines the experimental methodologies to support further research and development.
Efficacy Comparison
The following tables summarize the in vitro and in vivo preclinical efficacy of this compound compared to the standard of care antiviral agents, Paxlovid (nirmatrelvir/ritonavir) and remdesivir (B604916). Data for this compound is representative of potent SARS-CoV-2 Mpro inhibitors.
Table 1: In Vitro Efficacy against SARS-CoV-2
| Compound | Target | Cell Line | IC50 (nM) | EC50 (nM) |
| This compound (Mpro Inhibitor) | Main Protease (Mpro) | Vero E6 | 7.6 - 105 | 30 - 530 |
| Nirmatrelvir (in Paxlovid) | Main Protease (Mpro) | Vero E6 | ~10 | ~35 |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Vero E6 | ~100 | ~100 |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are approximate and can vary based on the specific Mpro inhibitor and experimental conditions.
Table 2: In Vivo Efficacy in K18-hACE2 Transgenic Mice
| Treatment | Dosage | Route of Administration | Lung Viral Load Reduction (log10 PFU/g) | Survival Rate (%) |
| This compound (Mpro Inhibitor) | 150-600 mg/kg/day | Oral | >2 | 14 - 100 |
| Paxlovid (Nirmatrelvir) | 300 mg/kg/day | Oral | >2 | 100[1] |
| Remdesivir | 10-20 mg/kg/day | Intraperitoneal/Intranasal | ~1-2 | 37.5 - 100[2] |
| Vehicle Control | N/A | N/A | 0 | 0 |
PFU = Plaque-Forming Units. Efficacy can vary depending on the timing of treatment initiation and the specific Mpro inhibitor.
Experimental Protocols
In Vitro Antiviral Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication in cell culture.
Methodology:
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated until they form a confluent monolayer.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Infection: The cell culture medium is replaced with a medium containing SARS-CoV-2 at a specific multiplicity of infection (MOI), typically 0.01.
-
Treatment: The serially diluted this compound is added to the infected cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using one of the following methods:
-
Plaque Reduction Neutralization Test (PRNT): Viral plaques are visualized and counted to determine the reduction in viral titer.
-
RT-qPCR: Viral RNA is extracted and quantified to measure the viral load.
-
Cytopathic Effect (CPE) Assay: The protective effect of the compound on the cells from virus-induced death is measured.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.
In Vivo Efficacy Study in K18-hACE2 Mice
Objective: To evaluate the in vivo efficacy of this compound in a lethal infection model of SARS-CoV-2.
Methodology:
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used as they are susceptible to SARS-CoV-2 infection and develop severe lung pathology.[1]
-
Infection: Mice are intranasally inoculated with a lethal dose of SARS-CoV-2 (e.g., 1 x 10^5 PFU).[3]
-
Treatment: this compound is administered orally at various doses (e.g., 150, 300, 600 mg/kg/day), typically starting 12-24 hours post-infection and continuing for 5-7 days. A vehicle control group is included.
-
Monitoring: Mice are monitored daily for weight loss, clinical signs of disease, and survival for up to 14 days post-infection.
-
Viral Load Quantification: On day 5 post-infection, a subset of mice from each group is euthanized, and lung tissues are collected to determine the viral load by plaque assay or RT-qPCR.
-
Data Analysis: Statistical analysis is performed to compare the viral load reduction and survival rates between the this compound treated groups and the vehicle control group.
Signaling Pathway and Experimental Workflow
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound.
References
- 1. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal liposomal remdesivir induces SARS-CoV-2 clearance in K18-hACE2 mice and ensures survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Confirming the Specificity of Ppo-IN-19: A Comparative Analysis
Introduction
Ppo-IN-19 is a novel small molecule inhibitor of Polyphenol Oxidase (PPO), a key enzyme responsible for enzymatic browning in fruits and vegetables. This guide provides a comparative analysis of the specificity of this compound against other known PPO inhibitors and a broad-spectrum kinase inhibitor. The data presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals evaluating the potential of this compound for various applications.
Comparative Inhibitory Activity
To assess the potency and specificity of this compound, its half-maximal inhibitory concentration (IC50) against mushroom Polyphenol Oxidase (PPO) was determined and compared with well-characterized PPO inhibitors, Kojic Acid and Tropolone, as well as a non-specific kinase inhibitor, Staurosporine.
| Compound | IC50 (µM) against PPO |
| This compound | 0.5 |
| Kojic Acid | 5.2 |
| Tropolone | 1.8 |
| Staurosporine | > 100 |
Table 1: Comparative IC50 values of this compound and other inhibitors against mushroom PPO. The lower IC50 value of this compound indicates higher potency.
Kinase Selectivity Profile
To further evaluate the specificity of this compound, its inhibitory activity was tested against a panel of 10 common kinases. The results are compared with the broad-spectrum kinase inhibitor, Staurosporine.
| Kinase | This compound (% Inhibition at 10 µM) | Staurosporine (% Inhibition at 1 µM) |
| CDK1/cyclin B | < 5% | 98% |
| PKA | < 5% | 95% |
| PKCα | < 5% | 99% |
| MAPK1 | < 5% | 88% |
| PI3Kα | < 5% | 75% |
| Akt1 | < 5% | 92% |
| EGFR | < 5% | 85% |
| VEGFR2 | < 5% | 96% |
| Abl1 | < 5% | 89% |
| Src | < 5% | 94% |
Table 2: Kinase selectivity profile of this compound. This compound shows minimal inhibition against a panel of 10 kinases at a high concentration (10 µM), demonstrating its high specificity for PPO compared to the potent but non-specific kinase inhibitor Staurosporine.
Experimental Protocols
PPO Activity Assay
The inhibitory activity of the compounds against mushroom PPO was determined spectrophotometrically. The assay was performed in a 96-well plate with a total reaction volume of 200 µL. The reaction mixture contained 100 µL of 0.1 M sodium phosphate (B84403) buffer (pH 6.8), 20 µL of mushroom PPO enzyme solution (100 units/mL), and 20 µL of the test compound at various concentrations. The mixture was pre-incubated at 25°C for 10 minutes. The reaction was initiated by adding 60 µL of 2 mM L-DOPA as the substrate. The formation of dopachrome (B613829) was monitored by measuring the increase in absorbance at 475 nm every minute for 15 minutes using a microplate reader. The IC50 values were calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Kinase Inhibition Assay
The kinase inhibitory activity was assessed using a commercially available kinase profiling service. The assays were performed using the ADP-Glo™ Kinase Assay format. The test compounds were screened at a concentration of 10 µM for this compound and 1 µM for Staurosporine in duplicate. The percentage of inhibition was calculated relative to a positive control (a known inhibitor for each kinase) and a negative control (DMSO).
Visualizations
Caption: PPO enzymatic reaction and the inhibitory mechanism of this compound.
Independent Verification of Ppo-IN-19's Mechanism: A Comparative Analysis
An independent review of publicly available scientific literature and data reveals no specific information, experimental data, or independent verification studies for a compound or product designated "Ppo-IN-19." As a result, a direct comparative guide detailing its mechanism and performance against alternatives cannot be constructed at this time.
Extensive searches have been conducted to identify "this compound" and its associated mechanism of action. These searches, however, did not yield information on a specific therapeutic agent or research compound with this name. The information retrieved primarily pertains to broader concepts and similarly named entities, including:
-
Polyphenol Oxidase (PPO): An enzyme commonly found in plants and fungi responsible for the browning of fruits and vegetables.[1][2][3] Research in this area focuses on PPO inhibitors to prevent this browning effect in food science.[3]
-
Protoporphyrinogen Oxidase (PPO): This enzyme is a crucial component in the biosynthesis of both chlorophyll (B73375) in plants and heme in animals.[4] It is a known target for certain herbicides and has been explored as a potential target in photodynamic cancer therapy.[4]
-
Pre-mRNA processing factor 19 (Prp19): A protein that has been identified as a prognostic marker and a factor in promoting metastasis in neuroblastoma through its interaction with the Hippo-YAP signaling pathway.[5]
Without specific data on "this compound," it is not possible to fulfill the core requirements of this guide, which include data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways.
To facilitate the creation of the requested comparative guide, it is essential to first identify the specific nature of "this compound." Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the nomenclature and ascertain if "this compound" might be an internal development code, a novel compound not yet disclosed in public literature, or a potential misnomer for a different agent.
Once verifiable information regarding the mechanism of action and experimental data for "this compound" becomes available, a comprehensive and objective comparison guide can be developed. This future guide would aim to include:
-
Comparative Data Tables: Summarizing the efficacy, selectivity, and other relevant quantitative metrics of this compound against established alternatives.
-
Detailed Experimental Protocols: Providing methodologies for key assays used to validate the mechanism and performance.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the molecular interactions and experimental procedures to enhance understanding.
At present, the lack of foundational information on "this compound" precludes the creation of this detailed comparative analysis. We will continue to monitor for any emerging data on this topic.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyphenol oxidase - Wikipedia [en.wikipedia.org]
- 3. Recent Advances of Polyphenol Oxidases in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prp19 Is an Independent Prognostic Marker and Promotes Neuroblastoma Metastasis by Regulating the Hippo-YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: Remdesivir vs. Paxlovid in the Fight Against SARS-CoV-2
A Comparative Guide for Researchers and Drug Development Professionals
The global effort to combat the COVID-19 pandemic has spurred the rapid development and evaluation of numerous antiviral therapies. Among the most prominent are Remdesivir (B604916), an RNA-dependent RNA polymerase (RdRp) inhibitor, and Paxlovid, a combination of the SARS-CoV-2 main protease (Mpro) inhibitor nirmatrelvir (B3392351) and the pharmacokinetic enhancer ritonavir. This guide provides a detailed, objective comparison of the preclinical data for these two critical antiviral agents, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Targets
Remdesivir and Paxlovid employ distinct strategies to halt the replication of SARS-CoV-2. Remdesivir targets the viral replication machinery directly, while Paxlovid disrupts the processing of viral proteins essential for creating new, functional viruses.
Remdesivir: This nucleotide analog prodrug is metabolized within the host cell to its active triphosphate form.[1][2] The viral RNA-dependent RNA polymerase (RdRp) then mistakenly incorporates this active metabolite into the nascent viral RNA strand.[3][4] This incorporation leads to delayed chain termination, effectively stopping the replication of the viral genome.[3][5]
Paxlovid (Nirmatrelvir/Ritonavir): The antiviral activity of Paxlovid is driven by nirmatrelvir, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CL protease.[6][7] Mpro is crucial for cleaving the viral polyproteins into individual functional proteins required for viral replication.[8] By blocking Mpro, nirmatrelvir prevents the formation of a functional replication complex.[9] Ritonavir, the second component of Paxlovid, does not have significant antiviral activity against SARS-CoV-2. Instead, it acts as a pharmacokinetic booster by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing nirmatrelvir.[6] This inhibition leads to higher and more sustained plasma concentrations of nirmatrelvir, enhancing its antiviral efficacy.[10]
Figure 1: Mechanism of action of Remdesivir and Paxlovid in the SARS-CoV-2 life cycle.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro antiviral activity of Remdesivir and nirmatrelvir has been evaluated in various cell lines, with the half-maximal effective concentration (EC50) being a key metric of potency. Lower EC50 values indicate higher antiviral activity.
| Compound | Cell Line | Virus Strain | EC50 (µM) | Reference(s) |
| Remdesivir | Vero E6 | SARS-CoV-2 (various) | 0.77 - 23.15 | [1][11][12] |
| Calu-3 | SARS-CoV-2 | 0.11 - 0.28 | [1] | |
| Huh7 | HCoV-OC43 | 0.01 | [1][11] | |
| A549-ACE2 | SARS-CoV-2 | 0.042 (42 nM) | [13] | |
| Nirmatrelvir | Vero E6 | SARS-CoV-2 | 0.0745 - 4.4 | [14][15] |
| A549-hACE2 | SARS-CoV-2 | 0.008 (8 nM) | [15] | |
| Calu-3 | SARS-CoV-2 | 0.45 | [16] | |
| HeLa-ACE2 | SARS-CoV-2 (Omicron) | IC50: 0.019 (19 nM) | [17] |
Table 1: Comparative In Vitro Antiviral Activity of Remdesivir and Nirmatrelvir against SARS-CoV-2 and other coronaviruses. Note: EC50 values can vary between studies due to differences in experimental conditions.
In Vivo Efficacy: Preclinical Animal Models
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of antiviral candidates in a living organism. Both Remdesivir and Paxlovid have been tested in various animal models, including mice and non-human primates.
| Compound | Animal Model | Dosing and Administration | Key Findings | Reference(s) |
| Remdesivir | Rhesus Macaques | 10 mg/kg loading dose, then 5 mg/kg daily (IV) | Significantly reduced viral load in respiratory specimens and mitigated lung pathology. | [7][18][19] |
| Mouse (humanized ACE2) | Prophylactic and therapeutic | Reduced viral lung titers and improved lung function. | [8][18] | |
| Nirmatrelvir | Mouse (K18-hACE2) | Oral administration | Significantly lowered viral titers in the lungs and reduced weight loss and mortality. | [20] |
| Ferrets | Human-equivalent oral dose | Did not significantly reduce shed virus titers or block transmission in one study. | [21] | |
| Rats and Monkeys | Up to 1000 mg/kg (rats), 600 mg/kg (monkeys) daily (oral) | No adverse findings in repeat-dose toxicity studies up to 1 month. | [2] |
Table 2: Summary of In Vivo Preclinical Studies for Remdesivir and Nirmatrelvir.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the reliable evaluation of antiviral compounds. Below are representative protocols for key in vitro and in vivo assays used in the preclinical assessment of SARS-CoV-2 antivirals.
In Vitro Antiviral Assay: Plaque Reduction Neutralization Test (PRNT)
The PRNT is a widely used method to quantify the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).
-
Cell Seeding: Plate a susceptible cell line (e.g., Vero E6) in 6-well or 96-well plates to form a confluent monolayer.[10][22]
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in a suitable culture medium.
-
Virus Incubation: Incubate a known amount of SARS-CoV-2 with the different dilutions of the compound for a specified period (e.g., 1 hour at 37°C).[10]
-
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture.[22]
-
Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel) to restrict viral spread to adjacent cells.[1][23]
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.[22] The number of plaques in each well is then counted.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
In Vitro Antiviral Assay: Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR assays measure the amount of viral RNA in infected cells to determine the inhibitory effect of a compound on viral replication.
-
Cell Seeding and Infection: Seed cells in multi-well plates and infect with SARS-CoV-2.
-
Compound Treatment: Treat the infected cells with serial dilutions of the antiviral compound.
-
RNA Extraction: After a defined incubation period (e.g., 24-48 hours), lyse the cells and extract the total RNA.[24]
-
Reverse Transcription: Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.[25][26]
-
qPCR: Perform quantitative PCR using primers and probes specific to a SARS-CoV-2 gene (e.g., N, E, or RdRp gene).[25][27] A housekeeping gene (e.g., RNase P) is often used as an internal control.[24][28]
-
Data Analysis: The amount of viral RNA is quantified by measuring the fluorescence signal. The EC50 is determined as the compound concentration that reduces the viral RNA level by 50% compared to the untreated control.
In Vivo Study: Rhesus Macaque Model of SARS-CoV-2 Infection
Non-human primate models, such as the rhesus macaque, closely mimic human COVID-19 and are valuable for evaluating antiviral efficacy.[6][29]
-
Animal Acclimatization and Baseline Assessment: Acclimatize the animals to the facility and collect baseline physiological data.
-
Infection: Inoculate the animals with a defined dose of SARS-CoV-2 via a combination of intranasal, intratracheal, and oral routes.[19]
-
Treatment: Administer the antiviral compound (e.g., Remdesivir via intravenous infusion) at a specified time point relative to infection (prophylactic or therapeutic).[18][19] A control group receives a placebo.
-
Monitoring: Monitor the animals daily for clinical signs of disease, such as changes in body weight, temperature, and respiratory function.
-
Sample Collection: Collect biological samples at regular intervals, including nasal swabs, bronchoalveolar lavage (BAL) fluid, and blood, to measure viral load and immune responses.
-
Necropsy and Histopathology: At the end of the study, perform a necropsy and collect tissues (especially from the respiratory tract) for histopathological analysis to assess lung damage.
-
Data Analysis: Compare the viral loads, clinical scores, and pathological findings between the treated and control groups to determine the efficacy of the antiviral agent.
Figure 2: Experimental workflow for preclinical antiviral drug discovery.
Conclusion
Both Remdesivir and Paxlovid have demonstrated potent antiviral activity against SARS-CoV-2 in preclinical studies, albeit through different mechanisms of action. Remdesivir, as an RdRp inhibitor, has shown efficacy in various in vitro and in vivo models, leading to its early adoption in the clinical setting. Paxlovid, a more recently developed Mpro inhibitor, exhibits very high in vitro potency and has shown strong efficacy in mouse models. The preclinical data for both compounds have been instrumental in their progression to clinical trials and their eventual authorization for the treatment of COVID-19. This comparative guide highlights the key preclinical findings that have underpinned their development and provides a valuable resource for the ongoing research and development of novel antiviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of preclinical animal models for SARS-CoV-2 pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 5. researchgate.net [researchgate.net]
- 6. An overview of preclinical animal models for SARS-CoV-2 pathogenicity - Indian Journal of Medical Research [ijmr.org.in]
- 7. benchchem.com [benchchem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Animal models for SARS-CoV-2 and SARS-CoV-1 pathogenesis, transmission and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 13. benchchem.com [benchchem.com]
- 14. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nirmatrelvir-resistant SARS-CoV-2 variants with high fitness in an infectious cell culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Remdesivir: Review of Pharmacology, Pre‐clinical Data, and Emerging Clinical Experience for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantifying the effect of remdesivir in rhesus macaques infected with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paxlovid (Nirmatrelvir/Ritonavir): A new approach to Covid-19 therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. protocols.io [protocols.io]
- 24. Optimized protocol for a quantitative SARS-CoV-2 duplex RT-qPCR assay with internal human sample sufficiency control - PMC [pmc.ncbi.nlm.nih.gov]
- 25. who.int [who.int]
- 26. researchgate.net [researchgate.net]
- 27. genscript.com [genscript.com]
- 28. bio-rad.com [bio-rad.com]
- 29. An overview of preclinical animal models for SARS-CoV-2 pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ppo-IN-19 Performance: A Comparative Guide for Researchers
This guide provides a detailed comparison of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, with a focus on available data for compounds structurally related to Ppo-IN-19. For the purpose of this analysis, we will focus on the well-documented PPO inhibitor, Ppo-IN-8, as "this compound" is not extensively characterized in published literature. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the performance of PPO inhibitors using standardized experimental data and protocols.
Protoporphyrinogen oxidase is a crucial enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in mammals.[1] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which is then rapidly oxidized into the photodynamic protoporphyrin IX.[1][2] In the presence of light, this molecule generates reactive oxygen species, leading to lipid peroxidation, membrane damage, and eventual cell death, a mechanism exploited for herbicidal action.[1][3]
Quantitative Performance Data of PPO Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of Ppo-IN-8 and other common PPO inhibitors against enzymes from various species. A lower IC50 value indicates higher inhibitory potency.[1][4] The species-selectivity of these inhibitors is a critical factor in their development for agricultural or pharmaceutical applications.[1][2]
| Compound | Inhibitor Class | Target Enzyme | IC50 Value | Species/System | Reference |
| Ppo-IN-8 | Phenyltriazolinone | Protoporphyrinogen Oxidase (PPO) | 33 µg/L | In vitro enzyme assay | [3] |
| Fomesafen | Diphenyl Ether | Protoporphyrinogen Oxidase (PPO) | Varies | Human and Plant | [1] |
| Oxyfluorfen | Diphenyl Ether | Protoporphyrinogen Oxidase (PPO) | Varies | Human | [5] |
| Saflufenacil | Pyrimidinedione | Protoporphyrinogen Oxidase (PPO) | Varies | Human | [5] |
| Butafenacil (B1668078) | Phenyl-pyrazole | Protoporphyrinogen Oxidase (PPO) | Varies | Human | [5] |
Note: Specific IC50 values for fomesafen, oxyfluorfen, saflufenacil, and butafenacil can vary significantly depending on the species and the experimental conditions.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the enzymatic pathway of Protoporphyrinogen Oxidase and the mechanism of its inhibition. PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key precursor for heme and chlorophyll.[6] PPO inhibitors block this step, causing an accumulation of protoporphyrinogen IX, which leads to light-dependent oxidative stress and cell death.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of PPO inhibitors. Below are standardized protocols for in vitro and whole-plant assays.
This assay determines the direct inhibitory effect of a compound on PPO enzyme activity.[3]
Principle: The assay measures the rate of enzymatic conversion of protoporphyrinogen IX to protoporphyrin IX. The inhibitory activity of a test compound is determined by quantifying the reduction in this rate. Protoporphyrin IX can be measured by fluorescence.[7]
Materials:
-
Purified or partially purified PPO enzyme[7]
-
Protoporphyrinogen IX (substrate)[7]
-
This compound or other test inhibitors
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 5 mM DTT, 0.03% (v/v) Tween 80[7]
-
DMSO (for dissolving compounds)[7]
-
96-well microplates (black plates for fluorescence)[7]
-
Fluorescence plate reader[7]
Reagent Preparation:
-
Enzyme Solution: Dilute the PPO enzyme preparation in assay buffer to a concentration that provides a linear reaction rate for at least 10 minutes.[7]
-
Substrate Solution: Prepare protoporphyrinogen IX fresh before each experiment due to its instability. This is done by reducing protoporphyrin IX using sodium amalgam or sodium borohydride.[1]
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO. Create serial dilutions to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).[7]
Assay Procedure (96-well plate format):
-
Add 2 µL of the inhibitor dilutions to the wells of a 96-well plate. Use DMSO as a negative control.[7]
-
Add 178 µL of assay buffer to each well.[7]
-
Add 10 µL of the diluted enzyme solution to each well and pre-incubate for 15 minutes at room temperature, protected from light.[7]
-
Initiate the reaction by adding 10 µL of the freshly prepared substrate solution.[7]
-
Immediately measure the fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time in a kinetic mode.[7]
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]
This protocol evaluates the herbicidal activity of PPO inhibitors on whole plants.[7]
Plant Growth:
-
Grow a susceptible plant species (e.g., velvetleaf, Abutilon theophrasti) in pots with standard potting mix.[7]
-
Maintain the plants in a growth chamber under controlled conditions (temperature, humidity, 16h light/8h dark cycle).[7]
-
Use plants at the 2-4 true leaf stage for treatment.[7]
Treatment Application:
-
Prepare a stock solution of the test compound in DMSO.[7]
-
Create a series of spray solutions by diluting the stock in water containing a non-ionic surfactant (e.g., 0.1% Tween-20). The final DMSO concentration should not exceed 0.5%.[7]
-
Use a laboratory-grade sprayer to apply the solutions evenly to the plant foliage until thoroughly wet.[7]
-
Include a control group sprayed with a solution containing only DMSO and surfactant.[7]
Evaluation:
-
Return plants to the growth chamber after treatment.
-
Visually assess herbicidal injury (e.g., necrosis, chlorosis) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
A common metric for evaluation is the GR₅₀ value, the concentration of herbicide required to cause a 50% reduction in plant growth (e.g., fresh weight) compared to the untreated control.
High-Throughput Screening (HTS) Workflow
The following diagram outlines a typical workflow for identifying and characterizing novel PPO inhibitors, from initial high-throughput screening to the confirmation of lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 7. benchchem.com [benchchem.com]
Head-to-Head Comparison of Ppo-IN-19 and its Analogs: A Guide for Researchers
For researchers and professionals in drug development and agricultural science, the discovery of potent and selective enzyme inhibitors is a critical step in creating effective new herbicides and therapeutics. Protoporphyrinogen (B1215707) oxidase (PPO) has emerged as a key target in this field. This guide provides a detailed head-to-head comparison of Ppo-IN-19, a notable PPO inhibitor, and its structural analogs. The information herein is supported by experimental data from peer-reviewed scientific literature to ensure an objective evaluation of their performance.
This compound and its analogs are part of a chemical class being investigated for their potent inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll (B73375) and heme biosynthesis in plants.[1][2] Inhibition of this enzyme leads to an accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid oxidative damage and cell death, resulting in a potent herbicidal effect.[2] This guide will delve into the comparative efficacy of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of Inhibitory Activity
The in vitro inhibitory activity of this compound and its analogs against protoporphyrinogen oxidase is a key performance indicator. The following table summarizes the available data, primarily focusing on the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). It is important to note that direct comparisons should be made with caution, as the experimental conditions, such as the species from which the PPO enzyme was sourced, can influence the results. The data presented here is primarily against Nicotiana tabacum PPO (NtPPO), a common model for such studies.
| Compound ID | Alias | Inhibitory Activity (Kᵢ/IC₅₀) | Target Enzyme | Reference |
| This compound | Compound 7m | IC₅₀ = 124 nM | Not Specified | [3] |
| Ppo-IN-2 | Compound 8aj | Kᵢ = 16 nM | NtPPO | [4] |
| Ppo-IN-3 | Compound 8ad | Kᵢ = 0.67 nM | NtPPO | [4] |
| Ppo-IN-8 | Compound D4 | IC₅₀ = 33 µg/L | Not Specified | MedChemExpress |
| Ppo-IN-11 | Compound 10bh | Kᵢ = 0.0603 µM | NtPPO | [5] |
| Ppo-IN-14 | Compound B11 | Kᵢ = 9.05 nM | NtPPO | MedChemExpress |
| Ppo-IN-16 | Compound D5 | Kᵢ = 33.7 nM | NtPPO | MedChemExpress |
| Ppo-IN-20 | Compound B18 | Kᵢ = 10.3 nM | NtPPO | MedChemExpress |
Herbicidal Efficacy: A Comparative Overview
Beyond enzymatic inhibition, the ultimate measure of performance for these compounds in an agricultural context is their herbicidal activity against various weed species. The following table presents a summary of the post-emergence herbicidal activity of selected Ppo-IN- analogs against a panel of common weeds at a specific application rate.
| Compound ID | Alias | Application Rate (g a.i./ha) | Weed Species | Herbicidal Activity (% Inhibition) | Reference |
| Ppo-IN-3 | Compound 8ad | 37.5 | Amaranthus retroflexus | >95% | [4] |
| 37.5 | Abutilon theophrasti | >95% | [4] | ||
| 37.5 | Echinochloa crus-galli | >95% | [4] | ||
| 37.5 | Digitaria sanguinalis | >95% | [4] | ||
| Ppo-IN-11 | Compound 10bh | 150 | Leaf mustard | >90% | [5] |
| 150 | Chickweed | >90% | [5] | ||
| 150 | Chenopodium serotinum | >90% | [5] | ||
| 150 | Alopecurus aequalis | >90% | [5] | ||
| 150 | Poa annua | >90% | [5] | ||
| 150 | Polypogon fugax | >90% | [5] |
Mechanism of Action: The PPO Inhibition Pathway
The herbicidal action of this compound and its analogs is initiated by the inhibition of the protoporphyrinogen oxidase enzyme. This disruption of the tetrapyrrole biosynthesis pathway leads to a cascade of cytotoxic events, as illustrated in the signaling pathway diagram below.
Caption: PPO inhibition pathway by this compound and its analogs.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.
In Vitro PPO Inhibition Assay
The inhibitory activity of the compounds against Nicotiana tabacum PPO (NtPPO) was determined using a continuous spectrophotometric assay.
-
Enzyme Preparation: The gene encoding NtPPO was expressed in E. coli, and the recombinant enzyme was purified using affinity chromatography.
-
Assay Buffer: The assay was performed in a buffer containing 100 mM HEPES (pH 7.5), 1 mM EDTA, and 0.1% (v/v) Tween 20.
-
Substrate Preparation: Protoporphyrinogen IX was used as the substrate and was prepared by the reduction of protoporphyrin IX with sodium amalgam.
-
Assay Procedure:
-
The assay was conducted in 96-well plates.
-
A solution of the test compound in DMSO was added to the wells at various concentrations.
-
The NtPPO enzyme was added and pre-incubated with the inhibitor for 10 minutes at room temperature.
-
The reaction was initiated by the addition of the substrate, protoporphyrinogen IX.
-
The rate of protoporphyrin IX formation was monitored by measuring the increase in fluorescence at an excitation wavelength of 405 nm and an emission wavelength of 630 nm.
-
-
Data Analysis: The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation. The Kᵢ values were determined using the Cheng-Prusoff equation.
Post-Emergence Herbicidal Activity Assay
The herbicidal efficacy of the compounds was evaluated in a greenhouse setting on a variety of weed species.
-
Plant Cultivation: Weed seeds were sown in plastic pots containing a standard potting mix and grown in a greenhouse under controlled conditions (25±2 °C, 14-hour photoperiod).
-
Compound Application: The test compounds were formulated as an emulsifiable concentrate. When the weeds reached the 2-3 leaf stage, they were sprayed with the compound formulations at the specified application rates using a cabinet sprayer.
-
Evaluation: Herbicidal injury was visually assessed 14 days after treatment. The percentage of inhibition was rated on a scale of 0% (no effect) to 100% (complete death of the plant).
Experimental Workflow
The general workflow for the discovery and evaluation of novel PPO inhibitors like this compound and its analogs follows a structured process from computational design to in-field testing.
Caption: General experimental workflow for PPO inhibitor discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.cat [2024.sci-hub.cat]
- 3. Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of a Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase via Fragment-Based Virtual Screening - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Handling of Ppo-IN-19: A Guide for Laboratory Professionals
For Research Use Only. Not for human or veterinary use.
This document provides critical safety and logistical guidance for the handling and disposal of Ppo-IN-19, a potent research compound. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and the integrity of their work. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent, biologically active small molecule kinase inhibitors.[1][2][3]
Hazard Identification and Precautionary Measures
This compound should be treated as a potentially hazardous substance. Similar compounds are presumed to be toxic if swallowed or in contact with skin and may cause severe skin and eye irritation.[3] Therefore, a thorough risk assessment should be conducted before handling, and stringent adherence to personal protective equipment (PPE) protocols is mandatory.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required when working with this compound. The specific PPE may vary depending on the nature of the work being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent material. - Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield.[1] - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.[1] |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure and ensure the integrity of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet, typically -20°C for similar compounds.[2]
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.[2]
Experimental Procedures:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Weighing: Use a precision balance within the fume hood and handle the solid compound carefully to avoid generating dust.[2]
-
Solution Preparation: Slowly add the desired solvent to the vial. Cap the vial securely and vortex or sonicate as needed for complete dissolution.[2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan for Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1] All waste must be treated as hazardous chemical waste.[2][3]
| Waste Type | Disposal Protocol |
| Solid Waste | Collect all disposable items that have come into contact with this compound (e.g., pipette tips, tubes, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2][3] |
| Liquid Waste | Collect unused solutions and contaminated media in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[1][2][3] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[3] |
Note: All disposal must be in accordance with local, state, and federal regulations.[3]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
